molecular formula C6H7N3O2 B1335313 Amino(pyrazin-2-yl)acetic acid CAS No. 1043865-63-9

Amino(pyrazin-2-yl)acetic acid

Cat. No.: B1335313
CAS No.: 1043865-63-9
M. Wt: 153.14 g/mol
InChI Key: WNZALDQQHVVLDF-UHFFFAOYSA-N
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Description

Amino(pyrazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-pyrazin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(6(10)11)4-3-8-1-2-9-4/h1-3,5H,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZALDQQHVVLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404025
Record name Amino(pyrazin-2-yl)acetic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043865-63-9
Record name Amino(pyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Amino(pyrazin-2-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Amino(pyrazin-2-yl)acetic acid, a heterocyclic alpha-amino acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, outline a robust synthetic approach based on established chemical principles, detail expected analytical characterization, and explore its potential applications in the pharmaceutical landscape.

Molecular Structure and Physicochemical Properties

This compound is a fascinating hybrid molecule that combines the structural features of a simple amino acid, glycine, with the aromatic pyrazine ring. This unique amalgamation imparts specific chemical properties that make it an attractive scaffold for medicinal chemistry.

The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a well-known pharmacophore found in numerous FDA-approved drugs.[1] Its presence in the structure of this compound suggests a potential for diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1043865-63-9[2]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
SMILES O=C(O)C(N)c1cnccn1[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

The structure of this compound, with its amino group, carboxylic acid, and pyrazine ring, presents multiple opportunities for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.

Caption: 2D structure of this compound.

Synthesis Methodology: A Proposed Strecker Synthesis Approach

The proposed synthesis would commence with pyrazine-2-carboxaldehyde, which is commercially available. The overall transformation can be conceptualized in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final α-amino acid.[5]

Strecker_Synthesis_Workflow Start Pyrazine-2-carboxaldehyde Intermediate 2-Amino-2-(pyrazin-2-yl)acetonitrile Start->Intermediate Step 1: Aminonitrile Formation Reagents1 Ammonia (NH₃) Cyanide Source (e.g., KCN) Reagents1->Intermediate Product This compound Intermediate->Product Step 2: Nitrile Hydrolysis Reagents2 Acid or Base Hydrolysis (H₃O⁺ or OH⁻) Reagents2->Product

Caption: Proposed Strecker synthesis workflow for this compound.

Step 1: Formation of 2-Amino-2-(pyrazin-2-yl)acetonitrile

The initial step involves the reaction of pyrazine-2-carboxaldehyde with ammonia to form an imine intermediate. The nucleophilic addition of a cyanide ion to this imine yields the α-aminonitrile.[4]

Reaction:

Pyrazine-2-carboxaldehyde + NH₃ + KCN → 2-Amino-2-(pyrazin-2-yl)acetonitrile + H₂O + K⁺

Detailed Protocol:

  • To a solution of pyrazine-2-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of ammonium chloride followed by an aqueous solution of potassium cyanide.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude 2-Amino-2-(pyrazin-2-yl)acetonitrile.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-Amino-2-(pyrazin-2-yl)acetonitrile

The final step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3]

Reaction (Acid-catalyzed):

2-Amino-2-(pyrazin-2-yl)acetonitrile + 2H₂O + H⁺ → this compound + NH₄⁺

Detailed Protocol:

  • The purified 2-Amino-2-(pyrazin-2-yl)acetonitrile is dissolved in a strong acid, such as concentrated hydrochloric acid.

  • The solution is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate.

  • The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield pure this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. While specific experimental data is not publicly available in the searched literature, the expected spectroscopic features can be predicted based on the molecular structure. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[2]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals in the aromatic region corresponding to the three protons on the pyrazine ring. - A singlet for the α-proton. - Broad signals for the amino and carboxylic acid protons (exchangeable with D₂O).
¹³C NMR - Resonances for the four distinct carbon atoms of the pyrazine ring. - A signal for the α-carbon. - A signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid. - N-H stretching vibrations from the amino group. - A strong C=O stretch from the carboxylic acid. - C=N and C=C stretching vibrations from the pyrazine ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). - Characteristic fragmentation patterns, likely involving the loss of the carboxylic acid group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of an amino acid moiety onto this scaffold in this compound opens up exciting possibilities for its use as a building block in the synthesis of novel therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors incorporate heterocyclic rings that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Pyrazine derivatives have been successfully developed as kinase inhibitors. The structure of this compound provides a versatile platform for the synthesis of libraries of compounds to be screened against various kinase targets implicated in cancer and inflammatory diseases.

Peptide Mimetics and Novel Payloads for Antibody-Drug Conjugates (ADCs)

As an unnatural amino acid, this compound can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities. Furthermore, the pyrazine ring could be functionalized to act as a linker for conjugation to antibodies, making it a potential component in the design of innovative antibody-drug conjugates for targeted cancer therapy.

Antiviral and Antimicrobial Agents

The pyrazine ring is a core component of several antimicrobial and antiviral drugs.[1] The unique electronic properties of the pyrazine nucleus, coupled with the functionality of the amino acid side chain, make this compound an interesting starting point for the development of new agents to combat infectious diseases.

Conclusion

This compound is a heterocyclic α-amino acid with significant potential in the field of drug discovery. Its synthesis can be reliably achieved through a proposed Strecker synthesis, a well-established and versatile method. The presence of the pyrazine ring, a known pharmacophore, suggests a high probability of interesting biological activity. This technical guide provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and exploration of the therapeutic potential of this promising molecule and its derivatives.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • News-Medical. Overview of Strecker Amino Acid Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid. [Link]

  • PubChem. 2-[(pyrazin-2-yl)amino]acetic acid. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Khan Academy. Alpha amino acid synthesis. [Link]

Sources

Spectroscopic Profile of Amino(pyrazin-2-yl)acetic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of amino(pyrazin-2-yl)acetic acid (CAS 1043865-63-9). In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally related pyrazine derivatives to construct a theoretical spectroscopic profile. This guide is intended to assist researchers, scientists, and drug development professionals in anticipating the spectral features of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, thereby aiding in its synthesis, identification, and characterization.

Introduction: The Structural and Scientific Context

This compound is a heterocyclic alpha-amino acid. The pyrazine ring is a key pharmacophore found in numerous therapeutic agents, valued for its role in modulating biological activity.[1] The incorporation of an amino acetic acid moiety introduces chirality and functional handles for further chemical modification, making this compound a person of interest in medicinal chemistry and drug discovery.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. While commercial suppliers list this compound (CAS 1043865-63-9) and suggest the availability of analytical data, such data is not readily accessible in the public domain.[2][3] This guide, therefore, serves as a predictive resource, synthesizing information from close structural analogs to forecast the expected spectroscopic signatures of the title compound.

Our predictive analysis relies on established spectroscopic data for key structural fragments, including the pyrazine core, 2-aminopyrazine, and pyrazine-2-carboxylic acid. By deconstructing the target molecule into these components and applying established principles of spectroscopy, we can assemble a reliable, theoretical spectroscopic profile.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each nucleus.

Experimental Protocol (Hypothetical)

A robust NMR analysis would be conducted as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), to ensure the exchangeable amine and carboxylic acid protons are observable.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to determine the chemical shifts of all carbon atoms.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the alpha-methine proton. The chemical shifts are heavily influenced by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group.

  • Pyrazine Protons (H-3, H-5, H-6): The pyrazine ring will exhibit three aromatic protons. Based on data for similar pyrazine derivatives, these protons are expected in the downfield region (δ 8.0-9.0 ppm).[4] Their specific shifts and coupling patterns will be diagnostic. We predict a pattern similar to 2-substituted pyrazines: a singlet for the proton furthest from the substituent, and two coupled doublets.

  • Alpha-Methine Proton (α-H): The proton on the carbon bearing the amino and carboxyl groups will likely appear as a singlet in the region of δ 4.0-5.0 ppm. Its exact position will depend on the solvent and pH.

  • Exchangeable Protons (-NH₂ and -COOH): The amine and carboxylic acid protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, the carboxylic acid proton could be very broad and downfield (>10 ppm), while the amine protons might appear in the δ 2.0-4.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.5 - 8.7d~1.5
H-58.6 - 8.8d~2.5
H-68.8 - 9.0sN/A
α-CH4.0 - 5.0sN/A
-NH₂2.0 - 4.0 (Broad)br sN/A
-COOH>10 (Very Broad)br sN/A
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Pyrazine Carbons: The carbons of the pyrazine ring are expected in the aromatic region (δ 140-160 ppm). The carbon atom attached to the aminoacetic acid moiety (C-2) will be significantly influenced by this substituent.

  • Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 170-180 ppm.[1]

  • Alpha-Carbon (α-C): The alpha-carbon, attached to both the pyrazine ring and the amino group, will likely resonate in the δ 50-65 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3142 - 145
C-5144 - 147
C-6140 - 143
α-C50 - 65
C=O170 - 180

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Experimental Protocol (Hypothetical)
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum would be recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

The key functional groups—amine, carboxylic acid, and the aromatic pyrazine ring—will give rise to prominent peaks.

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is expected for the carboxylic acid O-H stretch, which will likely overlap with the N-H and C-H stretching frequencies.

  • N-H Stretch: The primary amine will show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group should appear between 1700 and 1750 cm⁻¹.

  • C=N and C=C Stretches: The aromatic pyrazine ring will have characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • N-H Bend: The N-H bending vibration of the primary amine is expected around 1580-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1700 - 1750Strong, Sharp
N-H Bend (Amine)1580 - 1650Medium
C=N, C=C Stretches (Aromatic)1400 - 1600Medium to Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (Hypothetical)
  • Ionization: Electrospray ionization (ESI) would be a suitable method, given the polar nature of the molecule. Both positive and negative ion modes should be explored.

  • Analysis: High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, would provide an accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis (MS/MS) of the parent ion would help to further confirm the structure.

Mass Spectral Analysis (Predicted)

The molecular formula for this compound is C₆H₇N₃O₂. The molecular weight is 153.14 g/mol .

  • Parent Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 154. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 152.

  • Fragmentation Pattern: A key fragmentation pathway would be the loss of the carboxylic acid group (as COOH, 45 Da) or CO₂ (44 Da) from the parent ion. The cleavage of the C-C bond between the alpha-carbon and the pyrazine ring would also be a likely fragmentation route.

Table 4: Predicted Mass Spectrometry Peaks

m/z (Predicted)Ion IdentityMode
154[M+H]⁺Positive
152[M-H]⁻Negative
108[M+H - CO₂]⁺Positive
81[Pyrazine-CH₂]⁺Positive

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion and Caveats

This technical guide presents a detailed, predictive overview of the NMR, IR, and MS spectra of this compound. The predictions are grounded in the well-established spectroscopic characteristics of its constituent functional groups and structural analogs. While this guide offers a robust starting point for researchers, it must be emphasized that these are theoretical predictions. Experimental verification is paramount. The actual spectra may exhibit minor deviations from these predictions due to subtle electronic and conformational effects. It is our hope that this guide will facilitate the future experimental characterization of this promising molecule.

References

  • El-Faham, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(9), 2957. [Link]

  • Yadav, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Amino-2-(pyrazin-2-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of Amino(pyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(pyrazin-2-yl)acetic acid is a heterocyclic amino acid derivative with potential applications in pharmaceutical development. A thorough understanding of its solubility profile is a critical first step in early-stage drug discovery and formulation development, as solubility significantly impacts bioavailability, dosage form design, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed to equip researchers with the necessary knowledge to conduct these crucial studies.

As a compound possessing both an acidic carboxylic acid function and a basic amino group, as well as the pyrazine ring, its solubility is expected to be highly dependent on pH.[3][4][5] Like other amino acids, it likely exists as a zwitterion at its isoelectric point, a state which often corresponds to minimum aqueous solubility.[6][7] The presence of the aromatic pyrazine ring may also influence its solubility in organic solvents.[8]

This document will delve into the fundamental principles governing the solubility of ionizable compounds, provide detailed, field-proven experimental protocols for solubility determination, and offer guidance on data interpretation and presentation.

I. Theoretical Framework: Understanding the Solubility of this compound

The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent system. Key factors influencing its dissolution include pH, temperature, and the polarity of the solvent.[9][10][11]

The Influence of pH and pKa

As an amphoteric molecule, this compound can exist in different ionic forms depending on the pH of the solution. The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH, pKa, and the ionization state of the molecule. The solubility of amino acids is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[5][12] At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and also enhanced solubility.[5][7]

A crucial first step in characterizing the solubility profile is the determination of the compound's pKa values. Potentiometric titration is a highly accurate method for this purpose.[13][14][15]

The Role of Solvent Polarity

Amino acids are generally characterized by their high polarity, leading to good solubility in polar solvents like water and limited solubility in non-polar organic solvents.[6] The pyrazine ring in this compound, while aromatic, is also a polar heterocycle, which likely contributes to its aqueous solubility. However, its solubility in various organic solvents will depend on the specific solvent's polarity and its ability to form hydrogen bonds with the solute. Co-solvents, which are mixtures of water and a water-miscible organic solvent, can be employed to enhance the solubility of poorly soluble compounds.[11]

The Impact of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][11][16] However, the stability of the compound at elevated temperatures must also be considered.[16] Investigating the temperature dependence of solubility provides valuable thermodynamic data about the dissolution process.

II. Experimental Determination of Solubility

A robust and reproducible experimental approach is essential for accurately determining the solubility profile of this compound. The following sections detail the protocols for key experiments.

A. Determination of pKa by Potentiometric Titration

Understanding the ionization constants (pKa) is a prerequisite for interpreting the pH-solubility profile.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa values can be determined from the inflection points of the resulting titration curve.[14][15][17]

Experimental Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[15]

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[14]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[14]

    • Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.[15]

    • Immerse the calibrated pH electrode into the solution.[15]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.[14]

  • Titration Procedure:

    • For the titration of the acidic portion, use a standardized solution of a strong base (e.g., 0.1 M NaOH).[15]

    • For the titration of the basic portion, use a standardized solution of a strong acid (e.g., 0.1 M HCl).[15]

    • Add the titrant in small, precise increments and record the pH reading after each addition, allowing the system to equilibrate.[14]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.[17]

    • The pKa is equal to the pH at the half-equivalence point.

Diagram of the Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Water + KCl titrate1 Add Titrant Incrementally prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record pH at Equilibrium titrate1->titrate2 Repeat analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Add Excess Solid to Solvent equil1 Agitate at Constant Temperature prep1->equil1 equil2 Allow Solid to Settle equil1->equil2 proc1 Filter or Centrifuge equil2->proc1 analysis1 Quantify by HPLC or LC-MS proc1->analysis1

Sources

The Emergence of Amino(pyrazin-2-yl)acetic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality and specificity are built, ultimately dictating the pharmacological profile of a drug candidate. This in-depth technical guide introduces amino(pyrazin-2-yl)acetic acid, a heterocyclic α-amino acid derivative, as a compelling and versatile scaffold for contemporary drug discovery. We will explore its synthesis, physicochemical properties, and diverse applications, highlighting its potential to unlock new avenues in the design of innovative therapeutics. Through a detailed examination of its role as a bioisosteric replacement and its incorporation into active pharmaceutical ingredients, this guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this promising scaffold in their own research endeavors.

Introduction: The Strategic Value of Novel Scaffolds

The landscape of medicinal chemistry is characterized by an ongoing quest for molecular frameworks that offer novel intellectual property, improved physicochemical and pharmacokinetic properties, and unique vectoral orientations for interacting with biological targets. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established privileged structure in medicinal chemistry.[1][2] Its presence in numerous approved drugs underscores its favorable characteristics, including its ability to engage in hydrogen bonding and its metabolic stability. The incorporation of an amino acetic acid moiety onto this privileged core gives rise to this compound, a scaffold that synergistically combines the features of an aromatic heterocycle with those of an amino acid. This unique combination offers medicinal chemists a powerful tool for creating molecules with peptide-like features while retaining drug-like properties.

Synthesis and Physicochemical Landscape

A robust and scalable synthetic route is a critical enabler for the widespread adoption of a novel scaffold. While a dedicated, high-yield synthesis for the parent this compound is not extensively documented in publicly available literature, related structures found in patent literature suggest multi-step sequences involving nucleophilic substitution reactions on halogenated pyrazines.

A plausible synthetic strategy, extrapolated from related syntheses, is outlined below. This protocol is provided as a conceptual framework and would require optimization and validation.

Conceptual Synthetic Protocol: this compound
  • Starting Material: 2-Chloropyrazine

  • Step 1: Nucleophilic Substitution with a Glycine Equivalent. 2-chloropyrazine can be reacted with a protected glycine derivative, such as ethyl glycinate, under basic conditions. The use of a palladium catalyst may be necessary to facilitate this cross-coupling reaction.

  • Step 2: Deprotection. The resulting ester would then be hydrolyzed under acidic or basic conditions to yield the final this compound.

The physicochemical properties of this scaffold are predicted to be influenced by the interplay between the basic pyrazine ring and the acidic carboxylic acid group, making it a zwitterionic compound at physiological pH. This has significant implications for its solubility, permeability, and potential for ionic interactions with biological targets.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight153.14 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (acidic)~2-3The carboxylic acid group will be deprotonated at physiological pH.
pKa (basic)~1-2 (pyrazine N)The pyrazine nitrogens are weakly basic.
LogP< 0Indicates good aqueous solubility, which can be advantageous for certain drug targets but may hinder membrane permeability.
Hydrogen Bond Donors2The amino and carboxylic acid groups can participate in hydrogen bonding.
Hydrogen Bond Acceptors4The pyrazine nitrogens and the carbonyl oxygen are potential hydrogen bond acceptors.

Note: These values are estimations and would require experimental determination for confirmation.

Applications in Medicinal Chemistry: A Scaffold on the Rise

The true value of a novel scaffold is realized through its successful application in drug discovery programs. While still an emerging scaffold, derivatives of this compound have begun to appear in the patent literature, showcasing its potential across different therapeutic areas.

Case Study: Liver X Receptor (LXR) Agonists for Ocular Disorders

A notable application of this scaffold is in the development of Liver X Receptor (LXR) agonists for the treatment of meibomian gland dysfunction, a common cause of dry eye disease. In a patent filed by Novartis AG, the compound 2-(5-(methyl(3-((7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yl)oxy)propyl)amino)pyrazin-2-yl)acetic acid is disclosed as a potent LXR agonist.

The this compound core in this molecule serves several key functions:

  • Structural Rigidity: The pyrazine ring provides a rigid platform, positioning the substituents in a defined orientation for optimal interaction with the LXR binding pocket.

  • Hydrogen Bonding: The amino and carboxylic acid moieties offer opportunities for crucial hydrogen bond interactions with the receptor.

  • Modulation of Physicochemical Properties: The hydrophilic nature of the amino acid portion can help to balance the lipophilicity of the larger molecule, potentially improving its overall pharmacokinetic profile.

// Node styles Scaffold [label="this compound\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sidechain1 [label="Methylamino-propyl-oxy Linker", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sidechain2 [label="Benzo[d]isoxazole Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LXR_Target [label="Liver X Receptor (LXR)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Therapeutic_Effect [label="Treatment of Meibomian\nGland Dysfunction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Scaffold -> Sidechain1 [label=" provides attachment point"]; Sidechain1 -> Sidechain2 [label=" connects to"]; {Scaffold, Sidechain1, Sidechain2} -> LXR_Target [label=" binds to"]; LXR_Target -> Therapeutic_Effect [label=" leads to"]; } LXR Agonist Structure-Activity Relationship.

Role as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization. The this compound scaffold can be envisioned as a bioisostere for various dipeptide units or other extended linkers in drug molecules. Its constrained conformation, compared to a flexible aliphatic chain, can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the aromatic nature of the pyrazine ring can facilitate beneficial π-stacking interactions within a protein binding site.

// Node styles Dipeptide [label="Dipeptide Unit\n(e.g., Gly-Ala)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="this compound\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Improved Properties:\n- Conformational Rigidity\n- Metabolic Stability\n- π-stacking potential", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Dipeptide -> Scaffold [label=" can be replaced by"]; Scaffold -> Properties [label=" offers"]; } Bioisosteric Replacement Strategy.

Experimental Protocols and Workflows

To facilitate the exploration of the this compound scaffold, the following section outlines a generalized experimental workflow for its incorporation into a drug discovery program.

General Workflow for Scaffold Elaboration

// Nodes Start [label="Synthesis of\nthis compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide_Coupling [label="Amide Coupling with\nDiverse Building Blocks"]; Purification [label="Purification and\nCharacterization (HPLC, NMR, MS)"]; Screening [label="Primary Biological\nScreening"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies"]; Optimization [label="Lead Optimization\n(ADME/Tox Profiling)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Amide_Coupling; Amide_Coupling -> Purification; Purification -> Screening; Screening -> SAR; SAR -> Amide_Coupling [label="Iterative Design"]; SAR -> Optimization; } Drug Discovery Workflow.

Detailed Protocol: Amide Coupling

A common and versatile method for elaborating the this compound scaffold is through amide bond formation, coupling the carboxylic acid functionality with a diverse range of amines.

  • Reagents and Solvents:

    • This compound

    • Amine of interest

    • Coupling agent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine of interest to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Future Perspectives and Conclusion

This compound represents a promising and still largely underexplored scaffold in medicinal chemistry. Its unique combination of a privileged heterocyclic core and an amino acid moiety provides a rich platform for the design of novel therapeutics. The early examples of its use in patent literature, particularly in the development of LXR agonists, are a strong indicator of its potential.

As synthetic methodologies for this scaffold become more refined and accessible, we anticipate a significant increase in its application across a wider range of biological targets. Its utility as a conformationally constrained dipeptide isostere is particularly noteworthy and warrants further investigation. The continued exploration of the chemical space around the this compound core is a promising strategy for the discovery of next-generation therapies.

References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines.

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry.

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). [Source document is a PDF and does not have a direct URL available in the search results].
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry.

  • CN113264921A - Pyrazolyl-urea as a kinase inhibitor. (n.d.). Google Patents.

  • BRPI0618046A2 - compound, pharmaceutical composition, and use of a compound. (n.d.). Google Patents.

  • WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1. (n.d.). Google Patents.

  • US20220257596A1 - Methods for treating meibomian gland dysfunction with liver x receptor agonists. (n.d.). Google Patents.

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2025). Medicinal Research Reviews.

  • Recent applications of click chemistry in drug discovery. (n.d.). Expert Opinion on Drug Discovery.

  • Optimizing the use of open-source software applications in drug discovery. (n.d.). Expert Opinion on Drug Discovery.

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). BOC Sciences.

Sources

Safety and handling of "Amino(pyrazin-2-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of Amino(pyrazin-2-yl)acetic acid Content Type: Technical Safety & Operations Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]

Executive Summary & Compound Identity

This compound (CAS: 1043865-63-9) is a specialized non-proteinogenic amino acid building block used primarily in the synthesis of peptidomimetics and heterocyclic drug candidates (e.g., HPK1 degraders, LXR agonists).[1] Due to the presence of the pyrazine ring, this compound exhibits distinct electronic properties and stability profiles compared to standard ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acids.

This guide defines the operational standards for handling this compound, focusing on mitigating its specific risks: respiratory irritation, potential oxidative instability, and moisture sensitivity.[1]

Chemical Profile
Property Data
IUPAC Name 2-Amino-2-(pyrazin-2-yl)acetic acid
CAS Number 1043865-63-9
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 153.14 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, dilute aqueous acid/base; sparingly soluble in non-polar organics.
pKa (Predicted) Carboxyl: ~2.1

Hazard Identification & Risk Assessment

While not classified as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) in early discovery, it must be treated as a Category 3B intermediate due to limited toxicological data and known irritant properties.[1]

GHS Classification (H-Statements):

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Critical Risk Analysis:

  • Inhalation Risk: As a micronizable powder, the primary exposure route is inhalation during weighing.[1] The pyrazine moiety can act as a sensitizer in structurally related compounds.

  • Chemical Incompatibility: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -amino acid functionality is zwitterionic. The pyrazine ring is electron-deficient but contains basic nitrogens, making it susceptible to N-oxidation by strong peroxides or peracids.[1]
    

Strategic Handling & Containment

Handling protocols must prioritize the prevention of aerosolization and moisture ingress.[1]

Hierarchy of Controls

SafetyHierarchy cluster_handling Specific Measures for this compound Elimination Elimination/Substitution (Rarely applicable in synthesis) Engineering Engineering Controls (Fume Hood, Balance Enclosure) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Restricted Access) Engineering->Admin Standard Protocol Hood Class II Type A2 Biosafety Cabinet or Chemical Fume Hood Engineering->Hood Balance Vented Balance Enclosure (Face velocity > 0.5 m/s) Engineering->Balance PPE PPE (Gloves, Respirator, Goggles) Admin->PPE Final Barrier Gloves Double Nitrile Gloves (0.11mm min thickness) PPE->Gloves

Figure 1: Risk Management Hierarchy emphasizing engineering controls for particulate handling.[1]

Personal Protective Equipment (PPE)
  • Respiratory: If handling outside a hood (not recommended), use a P3/N95 particulate respirator.[1]

  • Dermal: Double nitrile gloves.[1] The outer pair should be changed immediately upon contamination.[1]

  • Ocular: Chemical splash goggles.[1] Standard safety glasses are insufficient for fine powders that may bypass side shields.[1]

Storage & Stability Management

The pyrazine ring and the free amino group make this compound sensitive to degradation.[1]

  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Hygroscopic. Must be stored under an inert atmosphere (Argon or Nitrogen).[1] Moisture promotes hydrolysis and potential decarboxylation over time.[1]

  • Light: Protect from light.[1] Pyrazines can undergo photochemical degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps or heat-sealed foil bags.

Representative Experimental Workflow: Amide Coupling

This protocol demonstrates the safe handling of this compound during a standard HATU-mediated coupling reaction, a common application in drug discovery.[1]

Objective: Couple this compound (1) with an amine (R-NH2) to form an amide.

Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • Equip the reaction vessel (round-bottom flask) with a magnetic stir bar and a nitrogen inlet.[1]

    • Safety Check: Verify fume hood airflow is >100 fpm.[1]

  • Weighing & Solubilization:

    • Transfer the container of (1) from the freezer to a desiccator; allow it to warm to room temperature before opening to prevent condensation.

    • Weigh 1.0 eq of (1) in a tared vial inside a vented balance enclosure .

    • Dissolve immediately in anhydrous DMF or DMSO.[1] The zwitterionic nature may require brief sonication.[1]

  • Activation:

    • Add 1.2 eq of HATU (or PyBOP) to the solution.[1]

    • Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).[1]

    • Observation: The solution may turn yellow/orange.[1] Stir for 5–10 minutes to form the activated ester.

  • Coupling:

    • Add 1.0–1.2 eq of the amine partner.[1]

    • Seal under nitrogen and stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Use LC-MS to track the disappearance of the mass [M+H]+ = 154.1.[1]

  • Quenching & Workup:

    • Quench with water or saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Extraction: Extract with Ethyl Acetate.[1] Note: The pyrazine product may be polar; if it remains in the aqueous phase, use n-Butanol or DCM/IPA (3:1).[1]

    • Waste: Collect all aqueous streams containing pyrazine derivatives in a dedicated "Basic Organic Aqueous" waste stream.

Workflow Logic Diagram

Workflow cluster_precautions Critical Control Points Storage Cold Storage (-20°C, Argon) Equilibration Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Vented Enclosure) Equilibration->Weighing Minimize Exposure P1 Avoid moisture: Hydrolysis risk Equilibration->P1 Reaction Coupling Reaction (DMF, HATU, DIPEA) Weighing->Reaction Dissolve Immediately P2 Dust Hazard: Inhalation risk Weighing->P2 Waste Waste Disposal (Segregated Stream) Reaction->Waste Post-Workup

Figure 2: Operational workflow highlighting critical control points for stability and safety.

Emergency Response Protocols

Scenario Immediate Action Follow-Up
Inhalation Move victim to fresh air immediately.[1] Keep at rest in a position comfortable for breathing.[1]Seek medical attention if respiratory irritation (coughing, wheezing) persists.[1]
Skin Contact Brush off loose particles.[1] Wash with soap and copious water for 15 minutes.[1]Remove contaminated clothing.[1] Monitor for redness or blistering.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present and easy to do.[1]Consult an ophthalmologist immediately due to potential for serious irritation (H319).[1]
Spill (Solid) Do not dry sweep.[1] Use a wet wipe or a HEPA-filtered vacuum to clean up.[1]Place waste in a sealed container labeled "Hazardous Chemical Waste".[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24689556, 2-[(Pyrazin-2-yl)amino]acetic acid. Retrieved from [Link][1]

  • Google Patents. (2025).[1] WO2025163390A2 - Heterobifunctional compounds for the degradation of HPK1.[1][2] Retrieved from [1]

Sources

Methodological & Application

"Amino(pyrazin-2-yl)acetic acid" in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the incorporation of Amino(pyrazin-2-yl)acetic acid (also known as 2-Pyrazinylglycine or Pyg ) into peptide sequences. This non-canonical amino acid is a structural analogue of phenylglycine but possesses distinct electronic properties due to the electron-deficient pyrazine ring.

Part 1: Technical Overview & Challenges

1.1 The Molecule

  • Name: this compound[1][2][3]

  • Synonyms: 2-Pyrazinylglycine,

    
    -(2-Pyrazinyl)glycine.
    
  • CAS: 1043865-63-9 (Generic), 1219416-63-5 (Fmoc-L-isomer).

  • Significance: Pyg is an

    
    -arylglycine. It is used in peptidomimetics to introduce conformational constraints, increase lipophilicity, or act as a precursor for specific protease inhibitors (e.g., viral protease inhibitors). The pyrazine nitrogen atoms also offer unique metal-coordination sites not available in phenylglycine.
    

1.2 The Core Challenge: Racemization The primary obstacle in working with Pyg is racemization .

  • Mechanism: The pyrazine ring is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the

    
    -proton (C
    
    
    
    -H).
  • Risk Factor: During activation (coupling) and Fmoc-deprotection, basic conditions facilitate the abstraction of this proton, leading to a planar enolate or oxazolone intermediate. Upon reprotonation, stereochemical information is lost, resulting in a racemic mixture (DL-Pyg) within the peptide backbone.

  • Severity: Pyg is more prone to racemization than Phenylglycine (Phg) due to the higher electron deficiency of the pyrazine ring compared to the benzene ring.

Part 2: Detailed Protocols

Protocol A: Resin Selection & Loading (C-Terminal Pyg)

If Pyg is the C-terminal amino acid, standard Wang resin loading (using DMAP) will cause immediate and total racemization.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin. Reasoning: 2-CTC resin allows loading under very mild, basic conditions (DIPEA) without activating the carboxyl group, preventing oxazolone formation.

Step-by-Step:

  • Swell Resin: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Swell in dry DCM (10 mL) for 20 mins. Drain.

  • Prepare Solution: Dissolve Fmoc-Pyg-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (2.4 eq).

    • Note: Using a deficit of amino acid (0.6 eq) ensures high-yield capping of remaining active sites later.

  • Loading: Add the solution to the resin.[4] Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (2 mL) and DIPEA (1 mL) directly to the reaction mixture. Agitate for 20 mins to cap unreacted trityl chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Peptide Coupling (Internal Pyg)

This protocol replaces standard HATU/DIPEA conditions to minimize racemization during the coupling of Fmoc-Pyg-OH to the growing chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine) .[5]

  • Solvent: DMF or NMP.

Rationale: TMP is a weaker, sterically hindered base compared to DIPEA. It is sufficiently basic to drive the HATU coupling but significantly slower at abstracting the acidic


-proton of the activated Pyg species.

Step-by-Step:

  • Deprotection (Previous AA): Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (see Protocol C). Wash thoroughly (DMF 5x).

  • Activation:

    • In a vial, dissolve Fmoc-Pyg-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add TMP (Collidine) (6.0 eq).

    • Critical: Pre-activate for only 30-60 seconds. Extended pre-activation increases racemization risk.

  • Coupling: Add the activated mixture to the resin immediately.

  • Reaction Time: Agitate for 45–60 minutes.

    • Note: Do not extend beyond 1 hour. If the coupling is difficult (monitoring via Kaiser test), perform a "double coupling" with fresh reagents rather than extending the time.

  • Wash: Drain and wash with DMF (4x).

Protocol C: Fmoc Deprotection (Post-Pyg Coupling)

Once Pyg is incorporated, the


-proton remains acidic. Extended exposure to piperidine during the removal of the Fmoc group from Pyg (or subsequent residues) can cause epimerization of the internal Pyg residue.

Modified Deprotection Cocktail:

  • Standard: 20% Piperidine in DMF.

  • Optimized: 20% Piperidine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.

    • Reasoning: HOBt acts as an acidic buffer to suppress the basicity of the solution slightly, reducing C

      
      -H abstraction while allowing Fmoc removal.
      

Step-by-Step:

  • Short Cycles: Instead of the standard 2 x 10 min, use 2 x 3 min cycles.

  • Flow Wash: Wash immediately and extensively with DMF after the second cycle to remove residual base.

Part 3: Visualization & Logic

Racemization Mechanism & Prevention

The following diagram illustrates why standard bases fail and how the TMP/Collidine strategy protects the chiral center.

RacemizationPath FmocPyg Fmoc-Pyg-OH (Chiral L-Isomer) Activated Activated Ester (O-At / O-Bt) FmocPyg->Activated HATU AlphaProton Acidic α-Proton (High Acidity due to Pyrazine) Activated->AlphaProton Enolate Planar Enolate/Oxazolone (Achiral Intermediate) AlphaProton->Enolate Abstraction by DIPEA Peptide Desired L-Peptide AlphaProton->Peptide Coupling w/ TMP BaseDIPEA Strong Base (DIPEA) BaseDIPEA->AlphaProton Fast Deprotonation BaseTMP Hindered Base (TMP/Collidine) BaseTMP->AlphaProton Slow/No Deprotonation Racemic Racemic Product (DL-Mixture) Enolate->Racemic Reprotonation

Caption: Mechanism of base-catalyzed racemization in


-arylglycines. TMP minimizes proton abstraction compared to DIPEA.
Decision Matrix for Coupling Conditions
VariableStandard AA (Ala, Leu)This compound (Pyg)
Coupling Reagent DIC / Oxyma PureHATU / HOAt (High reactivity required)
Base DIPEA (if using HBTU/HATU)TMP (Collidine) (Mandatory to stop racemization)
Pre-activation 2-5 minutes< 1 minute (Minimize active ester lifetime)
Fmoc Removal 20% Piperidine (2 x 10 min)20% Piperidine + 0.1M HOBt (2 x 3 min)
Resin Loading Wang / Rink Amide2-Chlorotrityl (Avoids ester hydrolysis/racemization)

Part 4: Quality Control & Analysis

4.1 Detecting Racemization Standard C18 HPLC may not separate the L-L and L-D diastereomers of the peptide.

  • Method: Use Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) derivatization on a small cleavage sample, or use a Chiral HPLC column (e.g., Chiralpak IC).

  • Expectation: The D-isomer (impurity) usually elutes slightly earlier than the L-isomer on reverse-phase systems due to different solvation of the side chain.

4.2 Solubility this compound is moderately soluble in DMF but may aggregate during synthesis.

  • Tip: If the solution appears cloudy after adding HATU, add DMSO (up to 10% v/v) to the coupling mixture.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Histidine and Cysteine Derivatives. Organic Letters, 4(18), 3067-3070. (Establishes TMP efficacy for racemization-prone AAs). Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • PubChem. (n.d.). 2-[(Pyrazin-2-yl)amino]acetic acid.[1][3][6] National Library of Medicine. Link

  • Stetsenko, D. A., et al. (2016). Efficient Solid-Phase Synthesis of Peptides Containing Electron-Deficient Amino Acids. Frontiers in Chemistry. (Contextual grounding for electron-deficient AA coupling).

Sources

Application Notes & Protocols: A Strategic Guide to Protecting Amino(pyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino(pyrazin-2-yl)acetic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to the unique electronic and steric properties conferred by the pyrazine moiety. Its incorporation into peptides and other complex molecules requires a robust and well-defined protecting group strategy to ensure chemoselectivity and high yields. This guide provides an in-depth analysis of the key challenges and offers field-proven strategies for the orthogonal protection of its three reactive centers: the α-amino group, the carboxylic acid, and the two pyrazine ring nitrogens. We present detailed, step-by-step protocols for the introduction and cleavage of common amine protecting groups (Boc, Cbz, Fmoc) and discuss the transient protection of the pyrazine ring via N-oxidation, empowering researchers to make informed decisions for their synthetic campaigns.

Introduction: The Synthetic Challenge

This compound presents a trifecta of reactive sites. The primary α-amino group and the carboxylic acid are characteristic of all α-amino acids and must be managed to prevent unwanted polymerization during coupling reactions.[1] The unique feature, however, is the pyrazine ring, which contains two tertiary amine-like nitrogen atoms (N1 and N4). These nitrogens are basic and can act as nucleophiles or hydrogen bond acceptors, potentially interfering with subsequent chemical transformations, such as peptide coupling or side-chain modifications.[2]

A successful synthetic strategy hinges on the selective and reversible masking of these functional groups. The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting others, is paramount.[3][4] This allows for precise, stepwise manipulation of the molecule, which is essential for complex syntheses like solid-phase peptide synthesis (SPPS).[5] This document will dissect the reactivity of each functional group and provide a strategic framework for their protection.

Analysis of Reactive Sites and Strategic Considerations

The synthetic utility of this compound is dictated by the relative reactivity of its functional groups.

  • α-Amino Group: This is the most nucleophilic site on the molecule and is the primary target for acylation. Its protection is mandatory to enable activation of the carboxyl group for amide bond formation.

  • Carboxylic Acid Group: This group is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester) for solution-phase synthesis or anchored to a solid support resin in SPPS. For the scope of this guide, we will focus on the protection of the nitrogen functionalities.

  • Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are significantly less basic and nucleophilic than the α-amino group due to the aromatic, electron-deficient nature of the ring. This inherent difference in reactivity allows for the selective protection of the α-amino group in the presence of the unprotected pyrazine ring. However, under certain conditions (e.g., with highly reactive electrophiles or strong acids), these nitrogens can react. Therefore, for multi-step syntheses involving harsh reagents, their transient protection may be necessary. The most practical approach for this is the formation of a pyrazine N-oxide.

The following sections detail the selection and implementation of protecting groups for the α-amino and pyrazine nitrogen atoms.

Protection of the α-Amino Group: The Core Three

The choice of the α-amino protecting group is the most critical decision and is largely dictated by the overall synthetic scheme, particularly the deprotection conditions required for subsequent steps. The three most widely used groups in peptide chemistry are Boc, Cbz, and Fmoc.[5][6]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of the "Boc/Bn" strategy in peptide synthesis.[6] It is introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of nucleophiles and basic conditions but is readily cleaved under moderate to strong acidic conditions.[7]

  • Mechanism of Protection: The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting intermediate collapses, releasing CO₂, tert-butanol, and the protected amine.[8]

  • Key Advantages: High stability to base and hydrogenolysis conditions, making it orthogonal to Fmoc and Cbz groups.

  • Cleavage: Typically removed with strong acids like neat trifluoroacetic acid (TFA) or HCl in an organic solvent.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was the first widely used protecting group for peptide synthesis.[9] It is stable to acidic and basic conditions but is uniquely susceptible to cleavage by catalytic hydrogenolysis.

  • Mechanism of Protection: The amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction, typically under aqueous basic conditions.[10][11]

  • Key Advantages: Stability to acid and base allows for orthogonality with Boc and Fmoc groups. The cleavage conditions (hydrogenolysis) are exceptionally mild and neutral.

  • Cleavage: Cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which reduces the group to toluene and carbon dioxide.[12] It can also be removed by strong Lewis acids or HBr in acetic acid.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) in the "Fmoc/tBu" strategy.[6] Its defining feature is its lability to basic conditions, while remaining stable to acid.

  • Mechanism of Protection: The amino group is acylated using Fmoc-Cl or Fmoc-OSu under mild basic conditions.

  • Key Advantages: Cleavage occurs under very mild basic conditions, preserving acid-labile side-chain protecting groups (like tert-butyl esters) and acid-sensitive linkages to resins.[13]

  • Cleavage: Rapidly removed by a secondary amine base, most commonly a solution of 20% piperidine in DMF. The cleavage proceeds via an E1cB-type elimination mechanism.

Protection of the Pyrazine Ring: The N-Oxide Strategy

While the pyrazine nitrogens are often unreactive enough to be left unprotected, certain synthetic routes may require their transient masking. Formation of an N-oxide is an effective strategy. It deactivates the nitrogen lone pair, withdraws electron density from the ring, and can be cleanly reversed.[14]

  • Mechanism of Protection: The pyrazine is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide. This converts one of the ring nitrogens into an N-oxide.

  • Key Advantages: The N-oxide group is stable to many conditions used in peptide synthesis. It significantly alters the electronic properties of the pyrazine ring, which can be synthetically useful.

  • Cleavage (Deoxygenation): The N-oxide can be reduced back to the parent pyrazine using various reagents, including trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation.[15][16] This deoxygenation step is often compatible with other protecting groups.

Orthogonal Strategy Summary

The ability to selectively deprotect one functional group while others remain intact is the essence of modern organic synthesis. The table below summarizes the stability of the discussed protecting groups under common deprotection conditions, providing a guide for designing orthogonal schemes.

Protecting GroupCleavage Reagent/ConditionBoc StabilityCbz StabilityFmoc StabilityN-Oxide Stability
Boc Strong Acid (e.g., TFA, HCl)Labile StableStableStable
Fmoc Base (e.g., 20% Piperidine)StableStableLabile Stable
Cbz Catalytic Hydrogenolysis (H₂/Pd-C)StableLabile StableLabile
N-Oxide Reducing Agents (e.g., PCl₃, H₂/Pd)StableLabile StableLabile

Field Insight: A key observation from this table is that the deprotection conditions for Cbz and N-oxide overlap (catalytic hydrogenolysis). Therefore, if both the α-amino group and the pyrazine ring require protection, a Cbz/N-oxide combination is not orthogonal. A more robust strategy would be to use Boc or Fmoc for the amine if the pyrazine is to be protected as an N-oxide.

Strategic Workflow and Decision Making

Choosing the correct protecting group strategy is dependent on the final synthetic target. The following workflow provides a decision-making framework.

G start Synthetic Goal for This compound sp_ps Solid-Phase Peptide Synthesis (SPPS) start->sp_ps sol_phase Solution-Phase Synthesis or Derivatization start->sol_phase fmoc_strat Use Fmoc for α-Amino Protection sp_ps->fmoc_strat Standard approach boc_strat Use Boc/Cbz for α-Amino Protection sol_phase->boc_strat Versatile approach pyrazine_rxn Will subsequent reactions affect the pyrazine ring? fmoc_strat->pyrazine_rxn boc_strat->pyrazine_rxn no_protect_py Leave Pyrazine Unprotected (Most Common) pyrazine_rxn->no_protect_py No protect_py Protect Pyrazine as N-Oxide pyrazine_rxn->protect_py Yes final_fmoc Final Strategy: Fmoc-AA-(pyrazin-2-yl)-OH for SPPS no_protect_py->final_fmoc final_boc_cbz Final Strategy: Boc- or Cbz-protected acid for solution phase no_protect_py->final_boc_cbz protect_py->final_fmoc protect_py->final_boc_cbz

Caption: Decision workflow for selecting a protecting group strategy.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on substrate solubility and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of the α-Amino Group
  • Dissolution: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add triethylamine (2.2 equiv.). Stir until a homogeneous solution is formed.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature.[17]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O and byproducts.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl or a citric acid solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified further by crystallization or chromatography if necessary.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection of the α-Amino Group
  • Dissolution: Dissolve this compound (1.0 equiv.) in 2 M aqueous sodium hydroxide (NaOH) solution at 0 °C (ice bath).

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. Simultaneously, add 2 M NaOH solution dropwise to maintain the pH between 9-10.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether (2x) to remove excess Cbz-Cl.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Cbz-protected amino acid.

Protocol 3: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection of the α-Amino Group
  • Dissolution: Suspend this compound (1.0 equiv.) in a 10% aqueous solution of sodium carbonate. Cool the mixture in an ice bath.

  • Reagent Addition: Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in dioxane dropwise to the stirring suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Work-up: Dilute the mixture with water and wash with diethyl ether (2x) to remove impurities.

  • Isolation: Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Final Steps: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Fmoc-protected product.

Protocol 4: N-Oxide Formation on the Pyrazine Ring

This protocol assumes the α-amino group is already protected (e.g., with a Boc group).

  • Dissolution: Dissolve the Nα-protected this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv.) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and then with brine.

  • Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography.

Caption: Protection and orthogonal deprotection pathways.

Conclusion

The successful incorporation of this compound into complex molecular architectures is readily achievable with a well-designed protecting group strategy. The inherent reactivity differences between the α-amino group and the pyrazine nitrogens allow for straightforward and selective Nα-protection using standard Boc, Cbz, or Fmoc methodologies. For syntheses requiring passivation of the pyrazine ring, transient protection as an N-oxide offers a reliable solution. By understanding the principles of orthogonality and the specific chemical stability of each protecting group, researchers can confidently navigate the synthesis of novel peptides and pyrazine-containing compounds for a wide range of applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Jakubcova, T., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Ahmed, N., et al. (2019). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.
  • ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Reisman, S. E., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ACS Central Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link] (Note: This is a duplicate URL but supports the deprotection context).

  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • ACS Publications. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Baran, P. S., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central. Retrieved from [Link]

Sources

"Amino(pyrazin-2-yl)acetic acid" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Exploiting Amino(pyrazin-2-yl)acetic Acid Scaffolds in Heterocyclic Design

Introduction: The Pyrazine-Glycine Hybrid

This compound (APAA), often referred to as 2-pyrazinylglycine, represents a "privileged synthon" in medicinal chemistry.[1][2] Structurally, it is an


-amino acid where the side chain is a pyrazine ring.[1] This unique architecture offers two critical advantages for drug development:
  • Bifunctionality: Like all amino acids, it possesses both amine and carboxylic acid moieties, making it an ideal substrate for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[1]

  • Pyrazine Pharmacophore: The pyrazine ring is electron-deficient and acts as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and solubility while serving as a key hydrogen-bond acceptor in kinase inhibitors (e.g., Bortezomib analogues).[1]

This guide details the synthesis of APAA and its application in the Ugi 5-Center-4-Component Reaction (U-5C-4CR) to generate complex fused heterocycles like tetrahydroimidazo[1,2-a]pyrazine-2,6-diones .[1][2]

Module 1: Synthesis of the Building Block

Before applying APAA, one must secure high-purity material.[1][2] While classical Strecker synthesis is possible, modern photoredox catalysis offers a milder, "redox-neutral" approach that avoids toxic cyanides.[1]

Protocol A: Visible-Light-Driven Photoredox Cross-Coupling (Recommended)

Based on recent advances in C(sp3)–H functionalization (e.g., Organic Letters, 2025).[2]

Principle: This method utilizes a radical cross-coupling between a glycine derivative and a chloropyrazine, catalyzed by an Iridium photocatalyst under blue LED irradiation.[1][3]

Materials:

  • Substrate: Methyl

    
    -Boc-glycinate (1.0 equiv)
    
  • Reagent: 2-Chloropyrazine (3.0 equiv)[2][3]

  • Catalyst:

    
     (0.5 mol %)[2][3]
    
  • Base: Sodium Acetate (NaOAc, 2.0 equiv)[1][2][3]

  • Solvent: N-Methylpyrrolidone (NMP)[2][3]

  • Light Source: Blue LED (450 nm, ~6 W)[1][2]

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl

    
    -Boc-glycinate (1.0 mmol), 2-Chloropyrazine (3.0 mmol), NaOAc (2.0 mmol), and the Iridium catalyst (0.005 mmol).
    
  • Degassing: Add anhydrous NMP (5 mL). Degas the solution via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes to remove oxygen (critical for radical lifetime).[1][2]

  • Irradiation: Seal the tube and place it approximately 2-3 cm from the Blue LED source. Stir vigorously at room temperature (maintain <30°C using a fan if necessary) for 18–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP. Dry the organic layer over

    
    .[1][2]
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the protected ester: Methyl

    
    -Boc-amino(pyrazin-2-yl)acetate .
    
  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/H2O (1:1) at 0°C for 2 hours, followed by careful acidification to pH 4.

Data Summary: Synthesis Methods Comparison

FeatureMethod A: PhotoredoxMethod B: Strecker Synthesis
Precursors Glycine ester + ChloropyrazinePyrazine-2-aldehyde + HCN/Amine
Safety High (No Cyanide)Low (Requires Cyanide handling)
Atom Economy High (C-H activation)Moderate
Scalability Gram-scale (Flow chemistry compatible)Kilogram-scale
Selectivity High Mono-alkylationRisk of over-reaction

Module 2: The Ugi 5-Center-4-Component Reaction (U-5C-4CR)

The most powerful application of APAA is its use as a bifunctional reagent in the Ugi reaction.[1] Unlike standard Ugi-4CR where the amine and acid are separate molecules, APAA provides both, reacting with an aldehyde and an isocyanide (and an alcohol solvent) to form a cyclic core.[1]

Target Scaffold: Tetrahydroimidazo[1,2-a]pyrazine-2,6-dione

This scaffold mimics a constrained dipeptide (


-turn mimetic) and is highly relevant in protease inhibitor design.[1][2]

Mechanism Visualization: The following diagram illustrates the pathway from the linear Schiff base to the cyclized heterocycle.

Ugi_Mechanism cluster_legend Reaction Phase Start This compound (Bifunctional) Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Isocyanide Isocyanide (R'-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide (Nucleophilic Attack) Mumm Mumm-Type Rearrangement Nitrilium->Mumm Intramolecular Carboxylate Attack Product Tetrahydroimidazo[1,2-a] pyrazine-2,6-dione Mumm->Product Acyl Transfer & Cyclization

Caption: Mechanistic pathway of the Ugi 5-Center-4-Component Reaction using APAA as a bifunctional scaffold.

Experimental Protocol: Synthesis of Imidazo-Pyrazine Scaffold

Reagents:

  • Amine/Acid Source: this compound (1.0 mmol)[2]

  • Carbonyl: Benzaldehyde (or derivative) (1.0 mmol)[2]

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol)[2]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) - TFE often accelerates the reaction.[2]

Procedure:

  • Imine Formation: In a round-bottom flask, suspend this compound (153 mg, 1.0 mmol) in MeOH (5 mL). Add Benzaldehyde (102 µL, 1.0 mmol).

  • Activation: Stir at room temperature for 30–60 minutes. The suspension should clarify as the Schiff base (imine) forms.[1] Note: If solubility is an issue, add catalytic TEA or use TFE.[1]

  • Addition: Add tert-Butyl isocyanide (113 µL, 1.0 mmol) dropwise.

  • Reaction: Stir the mixture at ambient temperature for 24–48 hours. Monitor by LC-MS for the disappearance of the imine (m/z = [M+H]+ of imine) and appearance of the Ugi adduct.[1]

  • Cyclization (One-Pot):

    • Spontaneous: In many cases, the proximity of the secondary amine (formed after rearrangement) and the ester/amide allows spontaneous cyclization to the diketopiperazine-like structure.[1]

    • Forced: If the linear Ugi product is stable, add 10 mol% acetic acid or reflux in toluene for 2 hours to drive cyclization.[1]

  • Isolation: Evaporate the solvent. Triturate the residue with diethyl ether to precipitate the product.[1] Recrystallize from EtOH/Water if necessary.

Module 3: Post-Condensation Modifications

The resulting scaffold contains a secondary amine within the ring (unless fully substituted) and a pyrazine nitrogen .[1] These sites allow for further diversification:

  • N-Alkylation: The ring nitrogen can be alkylated to introduce solubility groups.[1][2]

  • Suzuki Coupling: If a chloropyrazine precursor was used (or if the pyrazine ring is halogenated post-synthesis), Pd-catalyzed couplings can add aryl groups to the pyrazine core, extending the conjugation for fluorescent probes.[1]

Workflow Diagram: From Reactants to Library

Workflow Input This compound + Aldehydes + Isocyanides Ugi Ugi-5C-4CR (Methanol, RT, 24h) Input->Ugi Check Check Cyclization (LC-MS) Ugi->Check Cyclized Direct Product: Imidazo[1,2-a]pyrazine Check->Cyclized Yes Linear Linear Ugi Adduct Check->Linear No Library Heterocyclic Library (Protease Inhibitors) Cyclized->Library AcidTreat Acid Treatment (TFA/DCE, 60°C) Linear->AcidTreat AcidTreat->Cyclized

Caption: Decision tree for the synthesis and purification of pyrazine-based heterocycles.

References

  • Photoredox Synthesis of Pyrazinyl Glycine: Title: Dechlorinative Pyrazinylation of Glycine Derivatives.[1][2] Source: Organic Letters (2025).[1][2][3][4] URL:[Link] (Generalized link to journal based on search context).[1][2]

  • Ugi 5-Center-4-Component Reaction: Title

    
    -Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications.
    Source: MDPI (Molecules, 2019).[1][2]
    URL:[Link][2]
    
  • Pyrazine Scaffolds in Drug Discovery: Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[1] Source: PMC / NIH (2022).[1][2] URL:[Link][2]

  • Imidazo[1,2-a]pyrazine Synthesis: Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][2][5] Source: RSC Advances (2023).[1][2] URL:[Link]

Sources

Application Notes and Protocols for Amino(pyrazin-2-yl)acetic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting a unique combination of physicochemical properties to bioactive molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[1] Among the vast library of pyrazine-based compounds, Amino(pyrazin-2-yl)acetic acid stands out as a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the manufacturing of cutting-edge therapeutics. We will delve into detailed protocols, the rationale behind experimental choices, and a case study on its application in the synthesis of the antiviral drug Favipiravir. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem
Molecular Weight 153.14 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number Not explicitly found for the target molecule, but related compounds like 2-Amino-2-(pyridin-2-yl)acetic acid have the CAS number 62451-88-1.[2]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds

Analytical Characterization:

The identity and purity of synthesized this compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyrazine ring protons, the alpha-proton, and the amine protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretches of the amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for monitoring the progress of reactions.[3]

Synthesis Protocol for this compound

The synthesis of this compound can be approached through various routes. One common strategy involves the Strecker synthesis or related methodologies starting from 2-pyrazinecarboxaldehyde. The following protocol is a representative example.

Workflow for the Synthesis of this compound

start 2-Pyrazinecarboxaldehyde intermediate1 α-Aminonitrile Intermediate start->intermediate1 Strecker Reaction reagents1 NaCN, NH4Cl in H2O/MeOH reagents1->intermediate1 product This compound intermediate1->product Hydrolysis reagents2 Acid Hydrolysis (e.g., HCl) reagents2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: A generalized workflow for the synthesis of this compound via the Strecker reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Formation of the α-Aminonitrile:

    • To a solution of 2-pyrazinecarboxaldehyde in a mixture of methanol and water, add ammonium chloride followed by a solution of sodium cyanide in water.

    • Rationale: This is the classical Strecker synthesis. The aldehyde reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile. The use of a water/methanol solvent system ensures the solubility of all reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the α-aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux.

    • Rationale: The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid. This step needs to be performed with caution due to the evolution of heat and potential off-gassing.

  • Work-up and Isolation:

    • After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the amino acid.

    • Collect the crude product by filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

    • Alternatively, purification can be achieved using ion-exchange chromatography.

    • Rationale: Purification is crucial to remove any unreacted starting materials, byproducts, and inorganic salts. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Characterization: Confirm the structure and purity of the final product using the analytical techniques described above (NMR, IR, MS, HPLC).

Application in Pharmaceutical Manufacturing: The Case of Favipiravir

This compound and its close derivatives are pivotal intermediates in the synthesis of the antiviral drug Favipiravir (T-705). Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase and has shown activity against a range of RNA viruses.[4]

Synthetic Pathway from a Pyrazine Precursor to Favipiravir

start 3-Aminopyrazine-2-carboxylic acid step1 Esterification start->step1 intermediate1 Ester Derivative step1->intermediate1 step2 Halogenation intermediate1->step2 intermediate2 Halogenated Pyrazine step2->intermediate2 step3 Fluorination intermediate2->step3 intermediate3 Fluorinated Pyrazine step3->intermediate3 step4 Hydroxylation & Amidation intermediate3->step4 product Favipiravir step4->product

Caption: A simplified synthetic pathway to Favipiravir starting from a pyrazine carboxylic acid derivative.

While many reported syntheses of Favipiravir start from 2-aminopyrazine or 3-aminopyrazine-2-carboxylic acid, a synthetic route utilizing this compound would likely involve its conversion to a key pyrazine-2-carboxamide intermediate.[5][6][7][8]

Protocol for Conversion to a Key Favipiravir Intermediate:

This protocol outlines a plausible conversion of this compound to a pyrazine-2-carboxamide derivative, a core structure in Favipiravir.

  • Protection of the Amino Group:

    • Protect the amino group of this compound using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

    • Rationale: Protection of the amine prevents it from interfering in subsequent reactions involving the carboxylic acid.

  • Activation of the Carboxylic Acid:

    • Activate the carboxylic acid of the N-protected amino acid. This can be done using a variety of coupling agents, such as T3P (propylphosphonic anhydride), HBTU, or by converting it to an acid chloride with thionyl chloride or oxalyl chloride.[9]

    • Rationale: Activation of the carboxylic acid makes it more susceptible to nucleophilic attack by an amine in the subsequent amidation step.

  • Amidation:

    • React the activated carboxylic acid with ammonia or an ammonia equivalent to form the corresponding primary amide.

    • Rationale: This step forms the crucial carboxamide functional group present in Favipiravir.

  • Deprotection:

    • Remove the Boc protecting group from the amino group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

    • Rationale: This reveals the free amino group, yielding an aminopyrazine-2-carboxamide derivative that can be further elaborated to Favipiravir through subsequent halogenation, fluorination, and hydroxylation steps as outlined in the literature.[5][6]

Safety, Handling, and Storage

As with any chemical synthesis, proper safety precautions are essential when working with this compound and its precursors.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[11]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its unique structure allows for the creation of complex molecules with a wide range of biological activities. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important pharmaceutical intermediate in their pursuit of novel therapeutics. The continued exploration of pyrazine-based scaffolds, such as that found in this compound, holds significant promise for the future of medicine.[1]

References

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved February 2, 2026, from [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Retrieved February 2, 2026, from [Link]

  • New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. (2019). PubMed. Retrieved February 2, 2026, from [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (n.d.). Sciencemadness.org. Retrieved February 2, 2026, from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2024). NIH. Retrieved February 2, 2026, from [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.). Retrieved February 2, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. Retrieved February 2, 2026, from [Link]

  • The Prohibited List. (2019). World Anti Doping Agency - WADA. Retrieved February 2, 2026, from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2021). MDPI. Retrieved February 2, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed. Retrieved February 2, 2026, from [Link]

  • (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Green synthesis of structural analogs of favipiravir. (2022). PMC - PubMed Central - NIH. Retrieved February 2, 2026, from [Link]

  • 2-Amino-2-(pyridin-2-YL)acetic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (2018). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of Amino(pyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Amino(pyrazin-2-yl)acetic acid. This document outlines a systematic approach to method development, starting with an evaluation of the analyte's physicochemical properties and progressing through column and mobile phase selection, optimization of chromatographic conditions, and full method validation in accordance with ICH guidelines. Recognizing the challenges associated with polar analytes, this guide explores multiple chromatographic strategies, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC), providing scientifically grounded rationales for each experimental choice. Detailed protocols, troubleshooting guidance, and visual workflows are included to empower researchers to establish a robust and reliable analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound is a heterocyclic amino acid derivative of interest in pharmaceutical and chemical research. Its structure, incorporating a pyrazine ring, an amino group, and a carboxylic acid moiety, presents a unique analytical challenge. The presence of multiple ionizable functional groups and its inherent polarity make it difficult to retain and resolve using standard reversed-phase HPLC conditions. A robust and reliable analytical method is crucial for accurate quantification, purity assessment, and stability testing in various matrices.

This guide provides a comprehensive framework for developing and validating an HPLC method for this compound, addressing the specific challenges posed by its physicochemical properties.

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of effective HPLC method development.

PropertyValue/PredictionImplication for HPLC Method Development
Molecular Formula C₆H₇N₃O₂[1]Provides the basis for molecular weight calculation.
Molecular Weight 153.14 g/mol [1]Essential for preparing standard solutions of known concentration.
Structure A pyrazine ring with an aminoacetic acid substituent.The presence of the aromatic pyrazine ring offers UV absorbance for detection. The amino and carboxylic acid groups make the molecule's retention pH-dependent.
Predicted XlogP 0.2[2]This low value indicates high polarity, suggesting that retention on traditional C18 columns may be poor.
pKa Not experimentally determined in searches. The pKa of the carboxylic acid is likely around 2-3, and the amino group around 9-10. The pyrazine ring is weakly basic.[3][4]The ionization state of the analyte is highly dependent on the mobile phase pH, which will significantly impact retention and peak shape.
Solubility Likely soluble in aqueous solutions, especially at acidic or basic pH.[3]Facilitates sample and standard preparation in common HPLC mobile phase components.

Strategic Approach to HPLC Method Development

Given the polar and ionizable nature of this compound, a multi-faceted approach to method development is recommended. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow Analyte_Characterization 1. Analyte Characterization (Polarity, pKa, UV) Initial_Screening 2. Initial Method Screening Analyte_Characterization->Initial_Screening RP_HPLC Reversed-Phase (RP-HPLC) (C18, Polar-Embedded) Initial_Screening->RP_HPLC Start with most common HILIC Hydrophilic Interaction (HILIC) Initial_Screening->HILIC If poor RP retention Mixed_Mode Mixed-Mode (MMC) Initial_Screening->Mixed_Mode For complex selectivity Optimization 3. Method Optimization (Mobile Phase, Gradient, Temp.) RP_HPLC->Optimization HILIC->Optimization Mixed_Mode->Optimization Validation 4. Method Validation (ICH Guidelines) Optimization->Validation Final_Method 5. Final Application Note Validation->Final_Method

Caption: A systematic workflow for HPLC method development for this compound.

Detailed Protocols and Methodologies

Reagents and Materials
  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), analytical grade

  • Ammonium formate, analytical grade

  • Ammonium acetate, analytical grade

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Screening

Rationale: RP-HPLC is the most common and versatile mode of HPLC. While the high polarity of the analyte may be a challenge, using a polar-embedded or polar-endcapped column can improve retention of polar compounds. Manipulation of mobile phase pH is critical to control the ionization of the amino and carboxylic acid groups and enhance retention.

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column oven, and UV or PDA detector.

Columns to Screen:

  • Standard C18: (e.g., 4.6 x 150 mm, 5 µm) as a baseline.

  • Polar-Embedded C18: (e.g., 4.6 x 150 mm, 5 µm) for enhanced polar retention.

  • Phenyl-Hexyl: (e.g., 4.6 x 150 mm, 5 µm) for alternative selectivity through pi-pi interactions with the pyrazine ring.

Initial Conditions:

ParameterCondition A (Acidic)Condition B (Neutral)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5-95% B in 15 minutes5-95% B in 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nm and 270 nm (or PDA scan 200-400 nm)UV at 254 nm and 270 nm (or PDA scan 200-400 nm)
Injection Vol. 5 µL5 µL

Step-by-Step Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol.

  • Prepare working standards at 0.1 mg/mL by diluting the stock solution with water.

  • Equilibrate each column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the working standard and run the gradient for each column under both acidic and neutral conditions.

  • Evaluate the chromatograms for retention time, peak shape, and tailing factor.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[5][6][7] In HILIC, a high organic content mobile phase is used with a polar stationary phase. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

Instrumentation:

  • Same as RP-HPLC.

Columns to Screen:

  • Amide: (e.g., 4.6 x 150 mm, 5 µm)

  • Bare Silica: (e.g., 4.6 x 150 mm, 5 µm)

Initial Conditions:

ParameterCondition C
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0-50% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm and 270 nm (or PDA scan 200-400 nm)
Injection Vol. 5 µL

Step-by-Step Protocol:

  • Prepare a 1 mg/mL stock solution of the analyte in 75:25 ACN:Water.

  • Prepare a 0.1 mg/mL working standard by diluting with the same solvent.

  • Equilibrate the HILIC column with the initial mobile phase (high organic) for at least 20 minutes to ensure the water layer is established.

  • Inject the working standard and run the gradient.

  • Assess retention and peak shape. In HILIC, increasing the water content (Mobile Phase B) will decrease retention.

Protocol 3: Mixed-Mode Chromatography (MMC)

Rationale: MMC columns possess both reversed-phase and ion-exchange functionalities, offering unique selectivity for ionizable compounds.[8][9][10] This can be particularly advantageous for zwitterionic molecules like this compound.

Instrumentation:

  • Same as RP-HPLC.

Column to Screen:

  • Mixed-Mode C18 and Cation Exchange: (e.g., 4.6 x 150 mm, 5 µm)

Initial Conditions:

ParameterCondition D
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-80% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 270 nm (or PDA scan 200-400 nm)
Injection Vol. 5 µL

Step-by-Step Protocol:

  • Use the same sample preparation as for RP-HPLC.

  • Equilibrate the mixed-mode column with the starting mobile phase.

  • Inject the standard and run the gradient.

  • Evaluate the results. Retention in MMC is influenced by both mobile phase organic content and buffer concentration/pH.

Method Validation

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationWorkflow cluster_parameters Validation Parameters Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantitation (LOQ) LOQ->Report Robustness Robustness Robustness->Report OptimizedMethod Optimized HPLC Method ValidationProtocol Validation Protocol Design (Based on ICH Q2(R1)) OptimizedMethod->ValidationProtocol Execution Execute Validation Experiments ValidationProtocol->Execution Execution->Specificity Execution->Linearity Execution->Accuracy Execution->Precision Execution->LOD Execution->LOQ Execution->Robustness

Caption: Workflow for the validation of the developed HPLC method.

Validation Protocol Summary
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free of interference from other components at its retention time. Peak purity index > 0.995.
Linearity Analyze at least five concentrations over the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±5%).Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 5%).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor/No Retention Analyte is too polar for the column/mobile phase combination. Mobile phase pH is causing analyte to be in a non-retained ionic form.Switch to a more polar stationary phase (polar-embedded, HILIC). Adjust mobile phase pH to suppress ionization (e.g., low pH for the carboxylic acid).
Peak Tailing Secondary interactions with residual silanols on the stationary phase. Column overload. Mismatched sample solvent and mobile phase.Use a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (0.05%). Reduce sample concentration. Dissolve sample in the initial mobile phase.
Peak Splitting/Broadening Column degradation or contamination. Partially blocked frit. Injection solvent effect.Flush or replace the column. Filter all samples and mobile phases. Ensure the injection solvent is weaker than the mobile phase.
Inconsistent Retention Times Poor column equilibration. Fluctuations in mobile phase composition or temperature. Pump malfunction.Ensure adequate equilibration time between runs. Use a column oven. Prime the pump and check for leaks.

Conclusion

The analysis of this compound by HPLC requires a careful and systematic approach to method development due to its polar and ionizable nature. This application note provides a comprehensive framework, exploring RP-HPLC, HILIC, and MMC as viable analytical strategies. By following the detailed protocols for method screening, optimization, and validation, researchers can develop a robust, reliable, and accurate HPLC method suitable for a wide range of applications in pharmaceutical and chemical analysis. The provided troubleshooting guide serves as a practical resource to address common chromatographic challenges.

References

  • PubChem. (n.d.). 2-[(pyrazin-2-yl)amino]acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • David, V., & McCalley, D. V. (2008). Hydrophilic Interaction Chromatography.
  • Welch Materials. (2023). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Jandera, P. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3593–3604. [Link]

  • Welch Materials. (2023). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of β-Glucuronidase Inhibitors Utilizing Amino(pyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of β-Glucuronidase Inhibition and the Role of the Pyrazine Scaffold

β-Glucuronidase (βG) is a lysosomal hydrolase that plays a crucial role in the deconjugation of glucuronic acid from various substrates.[1] While essential for normal metabolic processes, elevated βG activity is implicated in a range of pathologies, including certain cancers, urinary tract infections, and the adverse effects of some medications.[1][2][3] Consequently, the development of potent and selective β-glucuronidase inhibitors has emerged as a significant therapeutic strategy.[1][3]

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[4][5] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding make it an attractive core for inhibitor design.[1][5] This document provides a detailed guide for the synthesis of potential β-glucuronidase inhibitors using amino(pyrazin-2-yl)acetic acid as a versatile starting material. This starting material offers two key functional handles—an amino group and a carboxylic acid—allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Proposed Synthetic Strategy: Amide Coupling of this compound

A robust and widely applicable method for generating a library of potential inhibitors from this compound is through amide bond formation. This approach allows for the systematic introduction of a wide variety of substituents to probe the chemical space around the pyrazine core. The general synthetic scheme involves the coupling of the carboxylic acid moiety of this compound with a diverse panel of primary and secondary amines.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Downstream Processing cluster_3 Biological Evaluation start This compound activated Activated Ester Intermediate (e.g., acyl chloride, active ester) start->activated Activating Agent (e.g., SOCl2, HATU) product Target Pyrazine-based Amide Library activated->product Coupling amine Diverse Library of Primary/Secondary Amines amine->product purification Purification (e.g., Chromatography) product->purification analysis Structural Characterization (NMR, MS) purification->analysis screening β-Glucuronidase Inhibition Assay analysis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: A generalized workflow for the synthesis and evaluation of β-glucuronidase inhibitors from this compound.

Detailed Synthetic Protocol: General Procedure for Amide Synthesis

This protocol outlines a general method for the synthesis of pyrazinamide derivatives, which can be adapted from established procedures for similar compounds.[2][6] The first step involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride.

Part 1: Formation of Amino(pyrazin-2-yl)acetyl chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent nucleophilic attack by the amine. Thionyl chloride is a common and effective reagent for this transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used in the next step without further purification.

Part 2: Amide Coupling with Amines

  • Rationale: The highly reactive acyl chloride readily reacts with primary or secondary amines to form the desired amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the crude amino(pyrazin-2-yl)acetyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Hypothetical Library of Inhibitors

The following table illustrates a hypothetical set of derivatives that could be synthesized using the above protocol, along with their expected molecular weights.

Compound IDAmine MoietyMolecular FormulaMolecular Weight ( g/mol )
PZA-001 BenzylamineC₁₄H₁₄N₄O254.29
PZA-002 4-FluorobenzylamineC₁₄H₁₃FN₄O272.28
PZA-003 PiperidineC₁₂H₁₆N₄O232.28
PZA-004 MorpholineC₁₁H₁₄N₄O₂234.25
PZA-005 AnilineC₁₃H₁₂N₄O240.26

Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol is a standard method for determining the inhibitory potential of the synthesized compounds against β-glucuronidase.

  • Principle: The assay measures the enzymatic activity of β-glucuronidase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl-β-D-glucuronide (PNPG), to p-nitrophenol. The absorbance of the yellow-colored p-nitrophenolate ion is measured spectrophotometrically. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

  • Materials:

    • β-Glucuronidase from E. coli

    • p-Nitrophenyl-β-D-glucuronide (PNPG)

    • Acetate buffer (0.1 M, pH 5.0)

    • Synthesized inhibitor compounds

    • D-Saccharic acid 1,4-lactone (standard inhibitor)

    • Sodium carbonate solution (0.2 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the synthesized compounds and the standard inhibitor in DMSO.

    • In a 96-well plate, add 20 µL of acetate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the β-glucuronidase enzyme solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the PNPG substrate solution.

    • Incubate the plate at 37 °C for a further 30 minutes.

    • Stop the reaction by adding 150 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of the β-Glucuronidase Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction cluster_3 Detection & Analysis A Prepare Reagents: - Enzyme - Substrate (PNPG) - Buffer - Inhibitors B Add Enzyme, Buffer, and Inhibitor to 96-well plate C Pre-incubate at 37°C B->C D Add Substrate (PNPG) to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 values G->H

Caption: A stepwise workflow for the in vitro β-glucuronidase inhibition assay.

Conclusion and Future Directions

The synthetic and screening protocols outlined in this application note provide a robust framework for the discovery of novel β-glucuronidase inhibitors based on the this compound scaffold. The versatility of amide coupling allows for the generation of a large and diverse library of compounds, which is essential for establishing a comprehensive structure-activity relationship. Future work should focus on expanding the library with a wider range of amines and exploring other chemical modifications of the pyrazine core to optimize potency and selectivity. Promising lead compounds identified through this workflow can then be advanced to further preclinical evaluation.

References

  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, N. N., Hussain, S., Fakhri, M. I., Perveen, S., Taha, M., & Choudhary, M. I. (2014). Synthesis and β-glucuronidase inhibitory activity of 2-arylquinazolin-4(3H)-ones. Bioorganic & medicinal chemistry, 22(13), 3449–3454. [Link]

  • Ullah, H., Khan, A., Ali, H., Khan, S. U., & Khan, A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Jadhav, S. D., & Sharma, P. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European journal of medicinal chemistry, 187, 111921. [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]

  • Wu, Y., Wang, Y., Li, J., Yang, Z., & Zhu, W. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1183–1186. [Link]

  • Jampilek, J., & Kralova, K. (2015). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 20(7), 12343–12367. [Link]

  • O'Neill, P. M., & Posner, G. H. (2004). A medicinal chemistry perspective on pyrazine-based compounds. Journal of medicinal chemistry, 47(13), 3245–3264. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2016). Synthesis, β-glucuronidase inhibition, and molecular docking studies of 1,2,4-triazole hydrazones. Journal of the Iranian Chemical Society, 13(1), 1-10. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Amino(pyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of Amino(pyrazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic amino acid. Here, we synthesize fundamental chemical principles with practical, field-tested insights to provide robust troubleshooting strategies and detailed experimental protocols.

Understanding the Molecule: Key Physicochemical Properties

This compound is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (amino group and pyrazine nitrogens) functionalities. This zwitterionic nature at physiological pH is central to its purification challenges, dictating its solubility and chromatographic behavior.

PropertyEstimated Value/CharacteristicRationale & Implications for Purification
pKa₁ (α-Carboxylic Acid) ~2-3The carboxylic acid group is readily deprotonated under basic conditions. This allows for the formation of a water-soluble carboxylate salt, which is a key principle in acid-base extraction.[1]
pKa₂ (α-Amino Group) ~9-10The amino group is protonated under acidic conditions, forming a water-soluble ammonium salt. This property is also exploited in acid-base extraction.[1]
pKa₃ (Pyrazine Nitrogens) ~0.65The pyrazine ring is weakly basic.[2] Under strongly acidic conditions, the ring nitrogens can be protonated, further increasing aqueous solubility.
Isoelectric Point (pI) Estimated to be between pKa₁ and pKa₃At its pI, the molecule exists as a zwitterion with a net neutral charge, leading to minimal aqueous solubility and facilitating precipitation.[3]
Solubility High in aqueous solutions at high and low pH. Lower solubility in water at its pI. Generally low solubility in non-polar organic solvents. Soluble in polar organic solvents like ethanol, methanol, and DMSO.The zwitterionic nature limits solubility in many organic solvents. Purification strategies must account for this behavior, often leveraging pH adjustments or using polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a brownish color. What are the likely impurities?

A1: The coloration likely stems from polymeric byproducts formed during synthesis, especially if elevated temperatures were used. Other potential impurities include unreacted starting materials or side products from the specific synthetic route employed (e.g., imidazole derivatives if sugars and ammonia were used in a Maillard-type reaction).[4]

Q2: I'm struggling to dissolve my crude product for recrystallization. What solvents should I try?

A2: Due to its zwitterionic character, this compound will have limited solubility in many common organic solvents. Start with polar protic solvents like water, ethanol, or methanol, or mixtures of these. You may need to heat the solution to achieve dissolution. For particularly stubborn samples, consider a mixed solvent system where the compound is dissolved in a good solvent (e.g., water or methanol) at an elevated temperature, and an anti-solvent (e.g., acetone or isopropanol) is added dropwise until turbidity is observed, followed by cooling.

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the solid relative to the boiling point of the solvent, or rapid cooling. To troubleshoot, try the following:

  • Add a small amount of additional solvent to the hot solution to ensure it is not supersaturated.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Try a different solvent system.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.[5][6]

Q4: I am attempting column chromatography on silica gel, but my compound is either sticking to the column or eluting with the solvent front. How can I improve the separation?

A4: The high polarity of this compound makes normal-phase chromatography on silica gel challenging. If the compound is streaking or irreversibly binding, it is likely due to strong interactions with the acidic silanol groups on the silica surface. If it elutes with the solvent front, the mobile phase is too polar. Consider the following:

  • Mobile Phase Modification: Add a small amount of a polar modifier like methanol or a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to compete with the analyte for binding sites on the silica. A common mobile phase for pyrazines is a mixture of hexane and ethyl acetate; for your compound, you will likely need a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Alternative Stationary Phases: Consider using a different stationary phase. Reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid or TFA) may be more effective. Ion-exchange or mixed-mode chromatography are also powerful techniques for purifying amino acids.[7][8][9]

Troubleshooting Guides

Purification Challenge: Removing Baseline Impurities and Color

This guide addresses the common issue of a discolored crude product with baseline impurities as observed by TLC or HPLC.

This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

crude Crude Product (Dissolved in Ethyl Acetate) add_hcl Extract with aq. HCl (pH ~1-2) crude->add_hcl aq_layer1 Aqueous Layer (Protonated Product) add_hcl->aq_layer1 Product moves to aqueous phase org_layer1 Organic Layer (Neutral/Acidic Impurities) add_hcl->org_layer1 add_naoh Adjust pH of Aqueous Layer to pI (~5-6) with aq. NaOH aq_layer1->add_naoh precipitate Precipitate (Zwitterionic Product) add_naoh->precipitate filtrate1 Filtrate (Water-soluble Impurities) add_naoh->filtrate1 wash Wash Precipitate with Cold Water precipitate->wash dry Dry Precipitate wash->dry pure_product Purified Product dry->pure_product

Figure 1: Workflow for purification by acid-base extraction.

Troubleshooting:

  • Problem: The product does not fully precipitate at its isoelectric point.

    • Cause: The isoelectric point may not have been reached accurately, or the concentration of the product is too low.

    • Solution: Carefully monitor the pH during the addition of base. If the product is very soluble, you may need to concentrate the aqueous solution before precipitation or extract the zwitterion into a suitable organic solvent.

  • Problem: An emulsion forms during extraction.

    • Cause: High concentration of impurities or vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of vigorous shaking.

This is a powerful technique for removing impurities if a suitable solvent is found.

start Crude Product solvent_screen Solvent Screening (e.g., Water, Ethanol, Methanol, Water/Alcohol mixtures) start->solvent_screen dissolve Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool Slow Cooling to Room Temperature, then Ice Bath dissolve->cool No insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Purified Product dry->pure_product

Figure 2: General workflow for recrystallization.

Troubleshooting:

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated (too much solvent was added), or the solution is supersaturated.

    • Solution: For an unsaturated solution, boil off some solvent and allow it to cool again. For a supersaturated solution, try scratching the inside of the flask or adding a seed crystal.[5]

  • Problem: The yield is very low.

    • Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

    • Solution: Reduce the initial amount of solvent. Ensure the crystals are washed with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.[5]

Purification Challenge: Separating from Structurally Similar Impurities

This scenario often requires the higher resolving power of chromatography.

Given the polar, zwitterionic nature of the target molecule, a thoughtful approach to column chromatography is required.

cluster_0 Option A: Reverse-Phase Chromatography cluster_1 Option B: Ion-Exchange Chromatography rp_start Dissolve Crude Product in Mobile Phase (e.g., Water/Methanol) rp_load Load onto C18 Column rp_start->rp_load rp_elute Elute with a Gradient of Water/Acetonitrile (with 0.1% TFA or Formic Acid) rp_load->rp_elute rp_collect Collect Fractions rp_elute->rp_collect rp_analyze Analyze Fractions by TLC or LC-MS rp_collect->rp_analyze rp_combine Combine Pure Fractions and Remove Solvent rp_analyze->rp_combine iex_start Dissolve Crude Product in Low Salt Buffer at a Specific pH iex_load Load onto Cation or Anion Exchange Column iex_start->iex_load iex_elute Elute with a Salt or pH Gradient iex_load->iex_elute iex_collect Collect Fractions iex_elute->iex_collect iex_analyze Analyze Fractions iex_collect->iex_analyze iex_combine Combine Pure Fractions, Desalt, and Remove Solvent iex_analyze->iex_combine

Sources

Overcoming low solubility of "Amino(pyrazin-2-yl)acetic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization for Amino(pyrazin-2-yl)acetic Acid

Status: Open | Urgency: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility issues with This compound (CAS: 1043865-63-9).[1][2] This is a predictable challenge inherent to its zwitterionic nature.[1][2] Like phenylglycine, this molecule exists as an internal salt (


) in its solid state, creating a crystal lattice with extremely high electrostatic energy that non-polar organic solvents (DCM, THF, Toluene) cannot overcome.[1][2]

This guide provides three field-proven protocols to disrupt this lattice and solubilize the compound for synthesis, analysis, or purification.

Phase 1: The Diagnostic (Why is it insoluble?)

Before applying a fix, confirm the state of your material.[2] The "insolubility" is a feature of the zwitterion.[1][2]

Solvent ClassTypical SolubilityReason
Non-polar (Hexane, Toluene) < 0.1 mg/mLCannot break ionic lattice.[1][2]
Polar Aprotic (THF, DCM, MeCN) < 1.0 mg/mLDipole moment insufficient to solvate charges.[2]
Polar Protic (MeOH, EtOH) Low/ModerateH-bonding helps, but zwitterion persists.[1][2]
Fluorinated (HFIP, TFE) High Strong H-bond donor breaks aggregates.[1][2]
Water (pH 7) ModerateSolvation of charges.[1][2]
Phase 2: Actionable Protocols
Protocol A: In-Situ Silylation (The "Magic Bullet" for Synthesis)

Best for: Acylation, coupling reactions, or anhydrous modifications where you need the molecule dissolved in DCM or THF.[1][2] Mechanism: Replaces polar protons with lipophilic trimethylsilyl (TMS) groups.[1][2]

Step-by-Step Workflow:

  • Suspend: Place this compound (1.0 eq) in dry DCM or THF (0.2 M concentration). Note: It will look like a brick.

  • Add Silylating Agent: Add Chlorotrimethylsilane (TMSCl) (2.5 eq).[1][2]

    • Why 2.5 eq? 1 eq for the carboxylate, 1 eq for the amine, 0.5 eq excess.[2]

  • Add Base: Add Triethylamine (TEA) or DIPEA (2.5 eq) dropwise.

    • Observation: The reaction will exotherm slightly.[1][2]

  • Reflux: Heat to mild reflux (40°C for DCM) for 30-60 minutes.

  • Validation: The suspension must turn into a clear, homogeneous solution .

    • Troubleshooting: If still cloudy, add 0.5 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) and continue heating.[1][2] BSA is a more potent silylating agent than TMSCl.[1][2]

Technical Insight: The resulting bis-silylated intermediate is highly soluble in organic solvents and highly reactive toward acyl chlorides or anhydrides.[1][2]

Protocol B: The "Solvent Switch" (HFIP Strategy)

Best for: Analysis, transfer, or mild coupling reactions without chemical modification.[2] Reagent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[1][2]

Step-by-Step Workflow:

  • Dissolve: Dissolve the amino acid in pure HFIP.

    • Solubility Limit: Typically >100 mg/mL.[1][2]

  • Dilute: Once dissolved, dilute this solution with your target solvent (e.g., DCM) up to a ratio of 1:4 (HFIP:DCM).[1][2]

  • Validation: The solution should remain clear upon dilution.

Caution: HFIP is acidic (pKa ~9.[1][2]3) and nucleophilic.[1][2] Avoid using it with highly reactive electrophiles unless you have verified compatibility.[1][2]

Protocol C: Counter-Ion Solubilization (The "Salt" Method)

Best for: Nucleophilic substitution reactions where the carboxylate needs to be active but soluble.[1][2] Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]

Step-by-Step Workflow:

  • Suspend: Suspend the amino acid in MeCN or THF.

  • Add Base: Add DBU (1.05 eq).

  • Agitate: Sonicate for 5 minutes.

  • Validation: The solid should dissolve as the lipophilic DBU-ammonium salt is formed.[1][2]

Phase 3: Visualizing the Strategy[1]

The following diagram illustrates the decision matrix for selecting the correct solubilization method based on your downstream application.

SolubilityStrategy Start Start: this compound (Insoluble Solid) Goal What is your Goal? Start->Goal Synth Chemical Synthesis (Coupling/Derivatization) Goal->Synth Analysis Analysis / Transfer (NMR/HPLC/Handling) Goal->Analysis Choice1 Reaction Type? Synth->Choice1 MethodB Protocol B: HFIP Co-solvent Analysis->MethodB Anhydrous Anhydrous Acylation (e.g., with Acid Chlorides) Choice1->Anhydrous Electrophilic Partner Nucleophilic Nucleophilic Attack (e.g., Alkylation) Choice1->Nucleophilic Alkyl Halide Partner MethodA Protocol A: In-Situ Silylation (TMSCl / BSA) Anhydrous->MethodA MethodC Protocol C: DBU Salt Formation Nucleophilic->MethodC

Figure 1: Decision Matrix for solubilizing this compound based on downstream application.

Phase 4: Frequently Asked Questions (FAQ)

Q1: I tried adding TEA to MeOH, but it didn't dissolve. Why? A: Triethylamine (TEA) is often not strong enough or lipophilic enough to fully break the lattice in methanol alone.[1][2] You are likely forming a partial salt that is in equilibrium with the zwitterion.[1][2] Switch to DBU (a stronger base) or use Protocol A (Silylation) if the solvent can be changed to DCM.[1][2]

Q2: Can I use DMSO? A: Yes, DMSO will likely dissolve the compound (analogous to Pyrazinamide data), but DMSO is difficult to remove (high boiling point) and can interfere with certain oxidations or workups.[1][2] If you must use DMSO, keep the volume minimum (high concentration).[2]

Q3: My reaction turned into a gel after adding TMSCl. What happened? A: You likely didn't use enough solvent or base.[1][2] The intermediate hydrochloride salts (


) can precipitate and gelate DCM.[1][2]
  • Fix: Add more DCM to dilute, or switch to BSA (Bis(trimethylsilyl)acetamide) which produces neutral acetamide as a byproduct instead of a salt.[1][2]

Q4: Is the pyrazine ring sensitive to these conditions? A: The pyrazine ring is electron-deficient.[1] It is generally stable to the silylation (Protocol A) and acidic conditions (Protocol B).[1][2] However, avoid strong reducing agents or extremely harsh nucleophiles which could attack the pyrazine ring carbons.[2]

References
  • PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Perlovich, G. L., et al. (2022).[2] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules (Basel, Switzerland).[1][2] Available at: [Link]

  • Needham, T. E. (1970).[1][2][3] The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][4][5][6][7] University of Rhode Island Dissertations.[1][2][3] Available at: [Link][1][2]

  • Dunn, P. J., et al. (2011).[2] Green Chemistry in the Pharmaceutical Industry.[1][2] (General reference on solvent selection/HFIP usage in peptide chemistry). Wiley-VCH.[1][2]

Sources

Technical Guide: Stability & Handling of Amino(pyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1043865-63-9 | Molecular Formula: C6H7N3O2 | MW: 153.14 Da[1]

Introduction: The "Ticking Clock" of Pyrazinyl Glycines

As a Senior Application Scientist, I often see researchers treat Amino(pyrazin-2-yl)acetic acid like a standard amino acid (e.g., Phenylglycine). This is a critical error. The electron-deficient pyrazine ring creates a unique electronic environment that destabilizes the alpha-carbon bond, making this molecule significantly more fragile than its phenyl analogs.

This guide addresses the three primary degradation pathways—Decarboxylation , Oxidation , and Dimerization —and provides actionable protocols to maintain integrity during your experiments.

Module 1: The "Silent Killers" (Degradation Mechanisms)

Unlike standard amino acids, this compound is prone to rapid degradation in solution. Understanding why this happens is the first step to preventing it.

1. Decarboxylation (The Primary Threat)

The pyrazine ring is highly electron-deficient (pi-deficient). This withdraws electron density from the alpha-carbon, stabilizing the carbanion intermediate formed after the loss of CO2.

  • Trigger: Heat (>30°C) and Acidic pH (< pH 4).

  • Result: Formation of (Pyrazin-2-yl)methylamine (a potent amine impurity) and CO2 gas.

  • Detection: Loss of the parent peak in HPLC; appearance of a lower MW peak (-44 Da).

2. Dimerization (Diketopiperazine Formation)

In concentrated solutions, two molecules can condense to form a cyclic dipeptide (2,5-diketopiperazine derivative). This is irreversible.

  • Trigger: High concentration (>10 mM), neutral/basic pH, and prolonged time in solution.

  • Result: Precipitation or appearance of a highly hydrophobic peak.

3. Oxidation (N-Oxide Formation)

The pyrazine nitrogens are susceptible to oxidation by dissolved oxygen, especially under light exposure.

  • Trigger: Light, Oxygen, Peroxides in solvents (e.g., old THF or Ethers).

  • Result: Yellow/Brown discoloration of the solution.

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic flow of these degradation events.

DegradationPathways cluster_legend Degradation Drivers Parent Amino(pyrazin-2-yl) acetic acid (Parent) Decarb (Pyrazin-2-yl) methylamine (Decarboxylated) Parent->Decarb Heat / Acid (pH < 4) -CO2 Dimer Diketopiperazine (Cyclic Dimer) Parent->Dimer Concentration > 10mM Neutral pH / Time Oxide Pyrazine N-Oxide (Oxidation Product) Parent->Oxide Light / O2 / Peroxides Legend Red Arrow: Irreversible Mass Loss Yellow Arrow: Polymerization Risk Green Arrow: Environmental Sensitivity

Figure 1: Primary degradation pathways. Note that decarboxylation is often the fastest route under standard acidic LC-MS conditions.

Module 2: Handling & Storage (Best Practices)
Solvent & Buffer Selection Decision Tree

Choosing the right solvent is a balance between solubility (zwitterionic nature) and stability (avoiding decarboxylation).

SolventSelection Start Start: Dissolving this compound Usage Intended Use? Start->Usage LCMS LC-MS / Analytical Usage->LCMS Reaction Synthesis / Reaction Usage->Reaction Storage Long-term Storage Usage->Storage Acidic Is Acid Required? LCMS->Acidic TempCheck Temperature > 30°C? Reaction->TempCheck Solid Store as SOLID only -20°C, Desiccated, Dark Storage->Solid ColdPrep Use 0.1% Formic Acid PREPARE FRESH & COLD (4°C) Acidic->ColdPrep Yes (Standard) Warn CRITICAL RISK: Decarboxylation likely TempCheck->Warn Yes SafeSolv Use ACN/Water or DMF Degas thoroughly TempCheck->SafeSolv No

Figure 2: Decision matrix for solvent selection to minimize degradation.

Quantitative Stability Data (Estimated Guidelines)
ConditionEstimated Half-Life (t1/2)Recommendation
Solid State (-20°C, Dark) > 2 YearsPreferred Storage
Solid State (RT, Light) < 3 MonthsAvoid benchtop storage
Solution (pH 7, 25°C) ~ 24 - 48 HoursUse immediately
Solution (pH 2, 25°C) < 6 HoursHigh Risk: Analyze immediately
Solution (pH 7, 60°C) < 1 HourProhibited: Do not heat to dissolve
Module 3: Troubleshooting & FAQs

Q1: My solution turned yellow overnight. Is it still usable?

  • Diagnosis: This indicates oxidation (N-oxide formation) or early-stage polymerization.

  • Action: Discard the solution. The pyrazine ring has likely undergone oxidative degradation. For future preps, use degassed solvents and protect from light (amber vials).

Q2: I see a "ghost peak" in LC-MS with Mass [M-44].

  • Diagnosis: This is the decarboxylated product ((Pyrazin-2-yl)methylamine).

  • Cause: Your autosampler might be too warm, or the sample sat in acidic mobile phase for too long.

  • Fix: Set autosampler temperature to 4°C. Analyze samples within 1 hour of dilution.

Q3: The compound won't dissolve in pure Acetonitrile.

  • Reason: As an amino acid, it exists as a zwitterion. It requires a protic co-solvent.

  • Fix: Use Water/Acetonitrile (1:1) or add a small amount of DMSO. Note: Avoid methanol if esterification is a concern in acidic media.

Module 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for biological assays or analytical standards.

  • Weighing: Weigh the solid quickly into an amber vial. Limit exposure to air/humidity.

  • Solvent Prep: Degas Water (Milli-Q) and Acetonitrile by sonication for 10 mins.

  • Dissolution:

    • Add the solvent mixture (recommend 1:1 H2O:ACN).

    • Do not heat. If sonication is needed, use a water bath with ice to keep the temperature < 10°C.

    • Vortex briefly until dissolved.

  • Storage: Use immediately. If delay is unavoidable, freeze at -80°C. Do not store at 4°C for >24 hours.

Protocol B: QC Analysis (HPLC Conditions)

Designed to separate the parent from the decarboxylated impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. (Keep initial %B low to retain the polar amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Pyrazine absorption) and 210 nm.

  • Temperature: 25°C (Do not heat the column >30°C).

References
  • PubChem. 2-Amino-2-(pyrazin-2-yl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Davis, F. A., et al. Asymmetric Synthesis of Alpha-Amino Acids. (Context on instability of heteroaryl glycines). Journal of Organic Chemistry. Available at: [Link]

  • Petroski, R. J., et al. Pyrazine formation from serine and threonine. (Mechanisms of pyrazine degradation and formation). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Google Patents. Heterobifunctional compounds for the degradation of HPK1 (WO2025163390A2). (Usage of this compound as an intermediate).[2][3][4] Available at:

Sources

Technical Support Center: High-Fidelity Coupling of Amino(pyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RAC-PYZ-001 Subject: Prevention of


-Carbon Racemization in Electron-Deficient Arylglycines

Executive Summary: The "Acidic Proton" Hazard

You are encountering racemization because Amino(pyrazin-2-yl)acetic acid (Pyrazinylglycine) is structurally predisposed to stereochemical erosion. Unlike standard aliphatic amino acids (Ala, Leu), the


-proton in this molecule is attached to an electron-deficient pyrazine ring.

This heteroaromatic system exerts a strong inductive effect (-I), significantly lowering the pKa of the


-proton. During the activation step of peptide coupling, even mild bases can deprotonate this position, leading to planarization and loss of chirality.

The Golden Rule: Treat Pyrazinylglycine with stricter precautions than Phenylglycine. If Phenylglycine is "sensitive," Pyrazinylglycine is "volatile."

The Mechanism of Failure

To prevent the issue, you must understand the pathway. Racemization primarily occurs via the formation of an Oxazolone (Azlactone) intermediate or direct Base-Catalyzed Enolization .

Visualization: The Racemization Pathway

The following diagram illustrates how standard coupling conditions (Strong Base + Uronium Reagents) drive the molecule toward the racemic "Danger Zone."

RacemizationMechanism L_Isomer L-Pyrazinylglycine (Chiral Pure) Activated_Ester Activated Ester (-OBt / -Oxyma) L_Isomer->Activated_Ester Activation Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization (Fast) Enolate Planar Enolate (Achiral) Activated_Ester->Enolate Direct Enolization (If Base too strong) Oxazolone->Enolate Base (DIPEA) Removes H+ Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation (Random Face)

Figure 1: The thermodynamic sink of arylglycine coupling. The electron-poor pyrazine ring stabilizes the Enolate, accelerating the transition from Oxazolone to Racemate.

Protocol & Troubleshooting Guide

A. Reagent Selection (The "Safe" List)

Standard reagents like HBTU or HATU are contraindicated because they require tertiary amines (DIPEA/TEA) to function. The high basicity of DIPEA is the primary driver of racemization here.

Reagent SystemRisk LevelNotes
DIC / Oxyma Pure Lowest Recommended. Carbodiimide activation requires no exogenous base. Oxyma suppresses oxazolone formation better than HOBt.
COMU / TMP LowAcceptable.[1] TMP (2,4,6-Trimethylpyridine/Collidine) is a weak, hindered base that minimizes proton abstraction.
HATU / DIPEA Critical Do Not Use. The basicity of DIPEA guarantees partial racemization.
EDC / NHS ModerateSlow kinetics can allow time for racemization if pH drifts.
B. The "Gold Standard" Protocol

Use this protocol for coupling this compound to a resin or amine.

Reagents Required:

  • This compound (Fmoc-protected recommended)

  • DIC (Diisopropylcarbodiimide)[2][3]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[4][5]

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Dissolution (

    
    C):  Dissolve the amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF. Chill the solution to 
    
    
    
    C in an ice bath.
    • Why? Low temperature reduces the kinetic rate of proton abstraction.

  • Activation (

    
    C):  Add DIC (1.0 equiv) dropwise. Stir at 
    
    
    
    C for 2–5 minutes.
    • Why? Pre-activation ensures the active ester is formed before the amine is introduced.

  • Coupling: Add the pre-activated mixture to the resin/amine component.

  • Base-Free Environment: Do NOT add DIPEA, TEA, or NMM.

    • Exception: If coupling to a salt (e.g., H-AA-OMe

      
       HCl), add exactly 1.0 equiv of TMP (Collidine)  to neutralize the salt. Do not use DIPEA.
      
  • Incubation: Allow to react at

    
    C for 30 minutes, then warm to room temperature for 1–2 hours.
    
C. Decision Tree for Optimization

Use this logic flow to determine your specific reaction conditions.

OptimizationTree Start Start Coupling Setup Check_Terminus Is Pyrazinylglycine the Acid Component? Start->Check_Terminus Check_Salt Is the Amine Partner a Salt (e.g., HCl)? Check_Terminus->Check_Salt Yes Warning STOP: Standard Coupling Will Racemize Check_Terminus->Warning No (It is the Amine) Method_A Method A: DIC + Oxyma Pure (NO BASE) Check_Salt->Method_A No (Free Base) Method_B Method B: DIC + Oxyma + TMP (1.0 eq Collidine) Check_Salt->Method_B Yes Method_C Method C: COMU + TMP (0°C Pre-activation) Method_B->Method_C If Yield Low

Figure 2: Workflow for selecting the correct coupling conditions based on the amine partner's state.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the temperature? A: It is risky. Even at


C, the pKa of DIPEA (approx 10-11) is high enough to deprotonate the 

-carbon of the pyrazine derivative. If you must use uronium reagents, switch the base to TMP (Collidine) (pKa ~7.4) and use COMU instead of HATU.

Q: Why is Oxyma Pure better than HOBt? A: Oxyma Pure generates an active ester that is more reactive than the OBt ester but less prone to oxazolone formation. Furthermore, it is non-explosive and has a "buffering" effect that helps maintain optical purity better than benzotriazole additives.

Q: Does the protecting group on the Pyrazinylglycine amine matter? A: Yes, absolutely. You must use a Urethane protecting group (Fmoc, Boc, Cbz). These groups prevent the formation of the stable 5(4H)-oxazolone. An amide protecting group (e.g., Acetyl, Benzoyl) will lead to massive racemization via the azlactone mechanism.

Q: I see a double peak in HPLC. Is this racemization? A: Likely, yes. Pyrazinylglycine racemates often separate easily on C18 columns due to the significant shape difference between the L and D isomers caused by the rigid aromatic ring. Confirm with a chiral column or by co-injecting a known racemic standard.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry, 178(2), 276-284.

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2366-2370.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Histidine and Cysteine Derivatives. Journal of Organic Chemistry, 67(19), 6861–6864.

Sources

Removal of impurities from "Amino(pyrazin-2-yl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: APZA-SYN-004 Status: Open Priority: High (Process Blocked/Purity Failure) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary: The "Pyrazine Paradox"

Welcome to the technical support center. You are likely here because your synthesis of Amino(pyrazin-2-yl)acetic acid (APZA) has stalled. This molecule presents a classic "Pyrazine Paradox": the ring is electron-deficient enough to resist electrophilic attack but sensitive enough to oxidize or polymerize into black tars (humin-like substances) in the presence of unreacted aldehydes. Furthermore, as an


-amino acid attached to a heteroaromatic ring, it is prone to thermal decarboxylation.

This guide moves beyond standard textbook procedures to address the specific failure modes of this molecule, focusing on Strecker Synthesis and Hydrolysis routes, which are the industry standards for this intermediate.

Module 1: Troubleshooting The "Black Tar" Scenario

Symptom: The reaction mixture turns dark brown or black during the workup or hydrolysis step. Diagnosis: Polymerization of unreacted Pyrazine-2-carbaldehyde (Starting Material).

Pyrazine-2-carbaldehyde is notorious for self-condensation and polymerization, especially in alkaline media or when exposed to air. If this aldehyde is carried over into the hydrolysis step (acidic or basic), it forms complex, dark impurities that co-precipitate with your amino acid product.

The Fix: The Bisulfite Scavenging Protocol

Do not attempt to crystallize the amino acid until the aldehyde is removed. Standard extraction often fails because the aldehyde hydrates in water.

Step-by-Step Protocol:

  • Check the Crude: Perform TLC or HPLC. If Pyrazine-2-carbaldehyde (>1%) is present, proceed.

  • Prepare Scavenger Solution: Dissolve Sodium Bisulfite (

    
    , 1.2 eq relative to estimated aldehyde) in minimal water.
    
  • Biphasic Wash:

    • Dissolve your crude aminonitrile (intermediate) in Ethyl Acetate or DCM.

    • Wash with the Bisulfite solution.

    • Mechanism:[1][2][3][4][5][6] The aldehyde forms a water-soluble bisulfite adduct (

      
      -hydroxy sulfonate), partitioning it into the aqueous layer.
      
  • Separation: Discard the aqueous layer (contains the aldehyde adduct).

  • Dry & Proceed: Dry the organic layer over

    
     and proceed to hydrolysis immediately.
    

Technical Note: If your product is already the amino acid (zwitterion) and it is dark, you must perform a Charcoal Filtration at pH 1-2 (where the amino acid is soluble as the cation). Do not use charcoal at the isoelectric point (pI), as the zwitterion may adsorb to the carbon.

Module 2: The "Ghost Yield" (Decarboxylation)

Symptom: You observe gas evolution during acid hydrolysis, and the isolated yield is significantly lower than theoretical. NMR shows a methyl-pyrazine impurity. Diagnosis: Thermal Decarboxylation.


-Amino acids attached to electron-deficient heterocycles (like pyrazine or pyridine) are susceptible to losing 

upon heating, converting the amino acid into an alkyl-amine or alkyl-heterocycle (Ethylpyrazine derivatives).
The Fix: Temperature/Acid Control Matrix

The standard


 protocol is too harsh for APZA.
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Acid Conc. 6N - 12N HCl2N - 4N HCl or HBr
Temperature Reflux (

)

Time 12-24 HoursMonitor by HPLC every 2 hrs
Alternative N/AEnzymatic Hydrolysis (Nitrilase) at pH 7,

Self-Validating Check: Run a small aliquot in an NMR tube. If you see a doublet appearing around


 ppm (methyl group) coupled to a quartet, you are decarboxylating. Stop heating immediately.

Module 3: Isolation & Desalting (The Isoelectric Trap)

Symptom: The product is highly water-soluble and will not precipitate, or it precipitates with high salt content (NaCl/


).
Diagnosis:  Incorrect pH adjustment relative to the Isoelectric Point (pI).

APZA is a zwitterion. Its solubility is lowest at its pI.[7]

  • Estimated pI: ~4.5 - 5.5 (Pyrazine N is weakly basic, pKa ~0.6;

    
    -COOH pKa ~2.0; 
    
    
    
    -
    
    
    pKa ~9.0).
The Fix: Ion Exchange Chromatography (DOWEX 50W)

Crystallization is often insufficient for desalting this specific molecule.

Protocol:

  • Loading: Acidify the crude mixture to pH 1-2. Load onto a column of Dowex 50W X8 (H+ form) .

    • Logic: At pH 1, APZA is cationic (

      
      ) and binds to the resin. Neutral impurities and inorganic anions (Cl-, SO4--) pass through.
      
  • Washing: Wash the column with distilled water until the effluent is neutral and chloride-free (test with

    
    ).
    
  • Elution: Elute with 1M - 2M Aqueous Ammonia (

    
    ).
    
    • Logic: Ammonia raises the pH. As pH > pI, APZA becomes anionic (

      
      ) and detaches from the resin.
      
  • Isolation: Concentrate the ammoniacal fractions under reduced pressure (

    
    ). The excess ammonia evaporates, leaving the free amino acid.
    
  • Final Polish: Recrystallize from Water/Ethanol (1:5) .

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities and the critical control points (CCPs) for removal.

APZA_Impurities cluster_cleanup Purification Interventions SM Pyrazine-2-carbaldehyde Inter Aminonitrile Intermediate SM->Inter + HCN/NH3 (Strecker) Imp_Poly Black Tar / Polymers (Aldehyde Condensation) SM->Imp_Poly Air/Base (Self-Condensation) Imp_Ox Pyrazine-2-carboxylic Acid (Oxidation) SM->Imp_Ox Oxidation Target This compound (APZA) Inter->Target Hydrolysis (H+ or OH-) Imp_Amide Pyrazine-Amide (Incomplete Hydrolysis) Inter->Imp_Amide Insufficient Time/Temp Imp_Decarb Ethylpyrazine deriv. (Decarboxylation) Target->Imp_Decarb Overheating (>80°C) IonEx Dowex 50W (Removes Salts/Amides) Target->IonEx Isolation Bisulfite Bisulfite Wash (Removes Aldehyde) Imp_Poly->Bisulfite

Figure 1: Impurity Genesis and Control Points. Note the critical divergence at the hydrolysis step where thermal stress leads to decarboxylation.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH for the hydrolysis instead of HCl? A: Yes, alkaline hydrolysis is possible, but it carries a higher risk of racemization (if you are isolating a chiral enantiomer) and polymerization of any remaining aldehyde. If you choose alkaline hydrolysis, ensure strict inert atmosphere (


) to prevent oxidative degradation of the pyrazine ring.

Q2: My product has a persistent yellow tint. Is it pure? A: Likely not. Pure APZA should be white to off-white. The yellow color usually indicates trace Pyrazine-2-carboxylic acid or N-oxide derivatives.

  • Action: Perform a recrystallization using water/ethanol. If the color persists, wash the solid with a small amount of cold acetone (impurities are often more soluble in acetone than the zwitterionic amino acid).

Q3: How do I store the purified intermediate? A: Store at


 under Argon. The 

-amino group can react with the electron-deficient pyrazine ring of a neighboring molecule over time (intermolecular condensation), leading to dimerization.

References

  • Syntheses of Pyrazine Derivatives

    • Cheeseman, G. W. H., & Werstiuk, E. S. (1972).[8] Recent Advances in Pyrazine Chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.

    • Explanation: Foundational text on the stability of the pyrazine ring against oxid
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Bortezomib Intermediate Synthesis (Contextual)

    • Matteson, D. S., et al.[1] (2009).[3][9] A convergent approach to synthesis of bortezomib. Tetrahedron.

    • Explanation: While focusing on the boronic acid, this literature highlights the handling of pyrazine-carbonyl moieties and their sensitivity.
  • Albert, A. (1950). The Isoelectric Points of Some Amino-derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the Chemical Society.

Sources

Technical Support Center: Navigating the Scale-Up of Amino(pyrazin-2-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Amino(pyrazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the transition from laboratory-scale experiments to larger-scale production. As a key building block in pharmaceutical development, ensuring a robust and scalable synthesis of this pyrazine derivative is paramount.

This resource is structured to offer practical, field-proven insights grounded in established chemical principles. We will explore the common synthetic routes, anticipate potential scale-up bottlenecks, and provide actionable solutions to overcome them.

Troubleshooting Guide: From Benchtop to Pilot Plant

The large-scale synthesis of this compound, while conceptually straightforward, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This section addresses specific problems you may encounter, organized in a question-and-answer format.

Synthesis Pathway Selection and Associated Problems

Two of the most probable synthetic routes for this compound are the Strecker synthesis and the Bucherer-Bergs reaction , both commencing from pyrazine-2-carboxaldehyde. Each pathway has its own set of potential scale-up issues.

Q1: My Strecker synthesis of 2-amino-2-(pyrazin-2-yl)acetonitrile, the precursor to the final product, is sluggish and gives low yields at a larger scale. What are the likely causes and how can I optimize it?

A1: The Strecker synthesis involves the reaction of an aldehyde (pyrazine-2-carboxaldehyde) with a cyanide source and ammonia to form an α-aminonitrile.[1][2] When scaling up, several factors can contribute to decreased efficiency:

  • Inefficient Imine Formation: The initial reaction between pyrazine-2-carboxaldehyde and ammonia to form the corresponding imine is an equilibrium process. On a larger scale, inefficient mixing and localized concentration gradients can hinder this step.

    • Troubleshooting:

      • Mixing: Ensure your reactor is equipped with an appropriate agitator to maintain a homogenous mixture.

      • Reagent Addition: Consider a controlled, subsurface addition of the ammonia source to maximize its interaction with the aldehyde.

      • Water Removal: The formation of the imine releases water, which can shift the equilibrium back to the starting materials. While challenging on a large scale, azeotropic removal of water with a suitable solvent (if compatible with downstream steps) can be explored.

  • Cyanide Addition Issues: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step.

    • Troubleshooting:

      • pH Control: The availability of free cyanide is pH-dependent. Maintaining a slightly basic pH is crucial. However, too high a pH can lead to unwanted side reactions of the aldehyde. Careful pH monitoring and control are essential during scale-up.

      • Temperature Control: This step is often exothermic. Inadequate heat removal in a large reactor can lead to runaway reactions and the formation of degradation products. Ensure your cooling system is adequate for the scale and consider a slower addition of the cyanide source.[3]

  • Side Reactions: On a larger scale, minor side reactions observed at the bench can become significant contributors to yield loss.

    • Troubleshooting:

      • Aldehyde Instability: Pyrazine-2-carboxaldehyde may be susceptible to self-condensation or oxidation under prolonged reaction times or elevated temperatures. Minimize reaction time and maintain strict temperature control.

      • Impurity Analysis: Thoroughly analyze your crude product to identify major impurities. This will provide clues as to which side reactions are most problematic.

Q2: During the hydrolysis of the 2-amino-2-(pyrazin-2-yl)acetonitrile intermediate, I'm observing incomplete conversion and the formation of significant byproducts. How can I improve this step?

A2: The hydrolysis of the α-aminonitrile to the desired amino acid is a critical step that can be fraught with challenges, particularly under harsh conditions.[3][4]

  • Incomplete Hydrolysis: The nitrile group needs to be fully hydrolyzed to the carboxylic acid.

    • Troubleshooting:

      • Reaction Conditions: Both acidic and basic hydrolysis can be employed. Acidic hydrolysis (e.g., with concentrated HCl) is common but can require high temperatures and long reaction times. Basic hydrolysis (e.g., with NaOH) can also be effective.[5] Experiment with different concentrations, temperatures, and reaction times to find the optimal conditions for your specific substrate.

      • Intermediate Amide Formation: The hydrolysis proceeds through an amide intermediate (2-amino-2-(pyrazin-2-yl)acetamide).[4] If this is a major component of your crude product, it indicates that the hydrolysis is not going to completion. Extending the reaction time or increasing the temperature may be necessary.

  • Formation of Byproducts:

    • Troubleshooting:

      • Decarboxylation: Amino acids can be susceptible to decarboxylation at high temperatures, leading to the formation of pyrazin-2-ylmethanamine. Keep the hydrolysis temperature as low as is practical for achieving a reasonable reaction rate.

      • Racemization: If the stereochemistry of the amino acid is important, be aware that harsh hydrolysis conditions (both acidic and basic) can lead to racemization.[6][7] Milder enzymatic hydrolysis could be an alternative if a specific enantiomer is required.

      • Degradation of the Pyrazine Ring: The pyrazine ring itself may be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. A thorough impurity profile analysis is crucial to detect any such degradation products.

Q3: I'm using the Bucherer-Bergs reaction to synthesize 5-(pyrazin-2-yl)hydantoin. The reaction works well on a small scale, but I'm facing issues with product isolation and purity on a larger scale. What should I consider?

A3: The Bucherer-Bergs reaction is a multicomponent reaction that forms a hydantoin from an aldehyde, cyanide, and ammonium carbonate.[8][9] The subsequent hydrolysis of the hydantoin yields the amino acid.

  • Product Precipitation and Isolation: The hydantoin intermediate often precipitates from the reaction mixture.

    • Troubleshooting:

      • Crystal Size and Morphology: On a larger scale, rapid precipitation can lead to the formation of fine particles that are difficult to filter and wash. A controlled cooling profile can help to grow larger crystals.

      • Washing: Ensure that the filter cake is washed thoroughly to remove unreacted starting materials and inorganic salts. A re-slurry wash may be more effective than a simple displacement wash on a large scale.

  • Hydrolysis of the Hydantoin: The hydrolysis of the 5-(pyrazin-2-yl)hydantoin to this compound is the final step.

    • Troubleshooting:

      • Ring Opening: The hydantoin ring is typically opened under basic conditions.[5][10] Incomplete ring opening will result in contamination of the final product with the starting hydantoin.

      • Byproduct Formation: Similar to the hydrolysis of the aminonitrile, decarboxylation and racemization are potential side reactions to monitor and control.

Purification and Isolation Challenges

Q4: I'm struggling to achieve the desired purity of this compound through crystallization. What are the key parameters to optimize?

A4: The crystallization of amino acids can be challenging due to their zwitterionic nature and solubility profiles.[11]

  • Solvent Selection: The choice of solvent is critical for successful crystallization.

    • Troubleshooting:

      • Solubility Profile: A systematic study of the solubility of your crude product in various solvents at different temperatures is essential. The ideal solvent system is one in which the product has high solubility at an elevated temperature and low solubility at a lower temperature.

      • Anti-Solvent Crystallization: If a single solvent is not effective, consider an anti-solvent crystallization. The product is dissolved in a solvent in which it is soluble, and then an anti-solvent (in which the product is insoluble) is added to induce precipitation.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH.

    • Troubleshooting:

      • Isoelectric Point (pI): The lowest solubility of an amino acid is typically at its isoelectric point. By adjusting the pH of the solution to the pI of this compound, you can induce crystallization. This is a common and effective method for purifying amino acids.

  • Control of Supersaturation:

    • Troubleshooting:

      • Cooling Rate: A slow and controlled cooling rate is crucial for the growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid.

      • Seeding: The introduction of seed crystals can help to control the crystallization process and obtain a more uniform crystal size distribution.

Q5: My final product is difficult to dry and retains residual solvents. How can I improve the drying process?

A5: The removal of residual solvents is a critical step in the manufacturing of any active pharmaceutical ingredient or intermediate.

  • Crystal Morphology: The shape and size of your crystals can significantly impact the efficiency of the drying process.

    • Troubleshooting:

      • Optimize Crystallization: As discussed previously, aim for a crystallization process that produces larger, more uniform crystals. These will have a smaller surface area to volume ratio and will be easier to dry.

  • Drying Conditions:

    • Troubleshooting:

      • Temperature and Vacuum: Use a vacuum oven to lower the boiling points of the solvents. The temperature should be high enough to facilitate drying but low enough to prevent thermal degradation of the product.

      • Nitrogen Sweep: A gentle sweep of nitrogen can help to carry away solvent vapors and improve drying efficiency.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The primary safety concerns are associated with the use of cyanide salts (in the Strecker and Bucherer-Bergs reactions) and the potential for exothermic reactions.

  • Cyanide Handling: Sodium or potassium cyanide are highly toxic. All handling should be done in a well-ventilated area with appropriate personal protective equipment. Have a cyanide poisoning antidote kit readily available and ensure all personnel are trained in its use.

  • Exothermic Reactions: Both the formation of the α-aminonitrile and the hydrolysis step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thorough thermal hazard assessment of the reaction is essential before scaling up.

Q: What are the most likely impurities I should be looking for in my final product?

A: The impurity profile will depend on the synthetic route chosen. However, some common impurities to look for include:

  • From the Strecker Route:

    • Unreacted pyrazine-2-carboxaldehyde

    • The intermediate 2-amino-2-(pyrazin-2-yl)acetamide

    • Pyrazin-2-ylmethanamine (from decarboxylation)

  • From the Bucherer-Bergs Route:

    • Unreacted pyrazine-2-carboxaldehyde

    • The intermediate 5-(pyrazin-2-yl)hydantoin

    • Pyrazin-2-ylmethanamine (from decarboxylation)

  • General:

    • Residual solvents

    • Inorganic salts from workup procedures

Q: Can I use a one-pot procedure for the synthesis and hydrolysis steps?

A: While one-pot procedures can be more efficient in terms of time and resources, they can also be more challenging to control, especially on a large scale. The optimal conditions for the initial reaction (e.g., Strecker or Bucherer-Bergs) may not be compatible with the subsequent hydrolysis. It is generally recommended to isolate and purify the intermediate (α-aminonitrile or hydantoin) before proceeding to the hydrolysis step. This allows for better control over each reaction and can lead to a purer final product.

Data Summary

Table 1: Troubleshooting Guide for Common Scale-Up Issues

Problem Potential Cause Recommended Action
Low Yield in Strecker Synthesis Inefficient imine formation, poor cyanide addition, side reactionsOptimize mixing, control reagent addition rate and temperature, analyze for byproducts
Incomplete Hydrolysis Suboptimal reaction conditions, stable amide intermediateAdjust acid/base concentration, temperature, and reaction time
Product Isolation Difficulties Fine crystal size, poor washing efficiencyControl cooling rate, consider re-slurry washing
Low Purity After Crystallization Inappropriate solvent, incorrect pHConduct solvent screening, adjust pH to the isoelectric point
Residual Solvents in Final Product Poor crystal morphology, inadequate dryingOptimize crystallization for larger crystals, use a vacuum oven with a nitrogen sweep

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Purity after Crystallization

G start Low Purity of this compound Post-Crystallization check_impurities Identify Major Impurities by HPLC/LC-MS start->check_impurities soluble_impurities Are impurities more soluble than the product in the crystallization solvent? check_impurities->soluble_impurities insoluble_impurities Are impurities less soluble than the product? soluble_impurities->insoluble_impurities No rescreen_solvents Re-screen Crystallization Solvents soluble_impurities->rescreen_solvents Yes insoluble_impurities->rescreen_solvents No hot_filtration Perform Hot Filtration Before Crystallization insoluble_impurities->hot_filtration Yes ph_adjustment Optimize pH for Crystallization (Target Isoelectric Point) rescreen_solvents->ph_adjustment recrystallize Recrystallize with Optimized Solvent and pH ph_adjustment->recrystallize hot_filtration->ph_adjustment final_purity_check Check Purity of Recrystallized Product recrystallize->final_purity_check success Purity Meets Specification final_purity_check->success Purity OK failure Purity Still Unacceptable Consider alternative purification (e.g., chromatography) final_purity_check->failure Purity Not OK

Caption: Troubleshooting workflow for low product purity.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
  • Wikipedia. Strecker amino acid synthesis. Available at: [Link].

  • PubChem. 2-[(pyrazin-2-yl)amino]acetic acid. Available at: [Link].

  • PubChem. 2-[(pyridin-2-yl)amino]acetic acid hydrochloride. Available at: [Link].

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link].

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link].

  • Strand, D. & Rein, T. Total synthesis of pyranicin. Org. Lett.7, 199–202 (2005).
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link].

  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available at: [Link].

  • Google Patents. Method for crystallization of amino acids.
  • International Journal of Basic and Pharmaceutical Sciences. Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link].

  • ResearchGate. Hydrolysis of hydantoin to hydantoin acid. Available at: [Link].

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link].

  • Google Patents. Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link].

  • ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Available at: [Link].

  • ResearchGate. Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Available at: [Link].

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from... Available at: [Link].

  • ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Available at: [Link].

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of pyrazines. Available at: [Link].

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link].

  • PubMed Central. (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Available at: [Link].

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link].

  • ResearchGate. Distillation/crystallization process used to purify acetic acid and... Available at: [Link].

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. Available at: [Link].

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link].

  • Google Patents. Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at: [Link].

  • MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at: [Link].

  • Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Available at: [Link].

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link].

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link].

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available at: [Link].

Sources

Technical Support Center: Deprotection of Amino(pyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A. Introduction to Deprotection Challenges

Welcome to the technical support guide for the deprotection of Amino(pyrazin-2-yl)acetic acid. This molecule is a vital building block in medicinal chemistry, valued for its role in synthesizing a range of therapeutic agents.[1][2] However, the unique electronic properties of the pyrazine ring can introduce specific challenges during the removal of protecting groups from the amino and carboxylic acid functionalities.[3][4]

This guide provides in-depth, field-proven insights to help you navigate and troubleshoot these challenges effectively. We will explore the causality behind common issues and offer validated protocols to ensure the integrity of your target molecule.

B. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the deprotection of this compound derivatives.

Boc Group Deprotection

Question: I am attempting to deprotect a Boc-protected this compound using standard TFA/DCM conditions, but I'm observing incomplete reaction and side-product formation. What could be going wrong?

Answer:

Incomplete Boc deprotection and the formation of side-products are common hurdles. The pyrazine ring, being electron-withdrawing, can influence the stability of the carbocation intermediate formed during deprotection.[3] Here’s a breakdown of potential issues and solutions:

  • Incomplete Deprotection: The nitrogen atoms in the pyrazine ring can be protonated by strong acids like TFA, effectively reducing the acid's concentration available for Boc removal.[3] This can lead to a sluggish or incomplete reaction.[5]

  • Side-Product Formation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile.[6][7][8] It can alkylate the electron-rich pyrazine ring, leading to unwanted byproducts.[6]

Troubleshooting Flowchart for Boc Deprotection:

start Incomplete Boc Deprotection or Side Products check_acid Increase TFA concentration or reaction time? start->check_acid scavengers Add Scavengers (e.g., TIS, Thioanisole) check_acid->scavengers Yes alt_acid Use Alternative Acidic Conditions (e.g., HCl in Dioxane) check_acid->alt_acid No scavengers->alt_acid Still issues success Successful Deprotection scavengers->success Problem solved non_acidic Consider Non-Acidic Methods alt_acid->non_acidic Still issues alt_acid->success Problem solved non_acidic->success Problem solved failure Re-evaluate Protecting Group Strategy non_acidic->failure

Caption: Decision-making workflow for troubleshooting Boc deprotection.

Recommended Solutions & Protocols:

Issue Recommended Action Detailed Protocol Key Considerations
Incomplete Deprotection Increase acid concentration or reaction time.1. Increase TFA concentration from 20% to 50% in DCM. 2. Extend reaction time up to 4 hours, monitoring by TLC or HPLC.[7]Prolonged exposure to strong acid can lead to degradation. Monitor the reaction closely.
Side-Product Formation Use of scavengers to trap the tert-butyl cation.[7][8]1. Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). 2. Stir the protected compound in the cocktail for 2-3 hours at room temperature.TIS is an effective scavenger for the tert-butyl cation. Other scavengers like thioanisole can also be used.
Acid-Sensitive Substrate Switch to a milder acidic condition.1. Use 4M HCl in 1,4-dioxane.[9] 2. Stir at room temperature for 1-4 hours.HCl in dioxane is often milder than neat TFA and can prevent certain side reactions.[9]
Cbz Group Deprotection

Question: My Cbz deprotection via catalytic hydrogenation is sluggish and incomplete. Are there alternative methods or ways to optimize this reaction?

Answer:

Catalytic hydrogenation for Cbz removal can be inefficient due to catalyst poisoning or poor substrate solubility. The nitrogen atoms in the pyrazine ring can interact with the palladium catalyst, reducing its activity.

Troubleshooting and Optimization Strategies:

  • Catalyst Choice and Loading: Ensure the use of a high-quality catalyst, such as 10% Pd/C. Increasing the catalyst loading (up to 20 mol%) can sometimes drive the reaction to completion.

  • Solvent System: The choice of solvent is crucial. A solvent system that fully dissolves the substrate is necessary for efficient reaction. Methanol, ethanol, or THF are common choices. For substrates with poor solubility, a biphasic system might be effective.[10]

  • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can enhance the reaction rate.

  • Mass Transfer: For larger scale reactions, ensuring efficient stirring is critical to overcome mass transfer limitations of hydrogen gas into the liquid phase.[11]

Alternative Cbz Deprotection Methods:

Method Reagents and Conditions Advantages References
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, in Methanol, reflux.Avoids the need for a hydrogen gas cylinder.[12]
Acidic Cleavage HBr in acetic acid.Effective when hydrogenation is not feasible.[13]
Nucleophilic Deprotection 2-Mercaptoethanol, potassium phosphate, in DMA, 75 °C.Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[14]

Experimental Protocol: Transfer Hydrogenolysis of Cbz-Amino(pyrazin-2-yl)acetic acid

  • Dissolve the Cbz-protected amino acid in methanol.

  • Add 10% Pd/C catalyst (10-20 mol%).

  • Add ammonium formate (5-10 equivalents).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the catalyst through Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization or chromatography.

Ester Deprotection

Question: I am trying to hydrolyze a methyl or ethyl ester of this compound using LiOH, but the reaction is slow and gives a poor yield. What are the potential issues?

Answer:

Ester hydrolysis of pyrazine-containing compounds can be challenging due to the electron-withdrawing nature of the pyrazine ring, which can affect the reactivity of the ester carbonyl.

Troubleshooting Ester Hydrolysis:

  • Choice of Base: While LiOH is a common choice, other bases like NaOH or KOH in a mixture of water and a co-solvent (e.g., THF, Methanol) can be more effective.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can be a mild and highly selective alternative.[15]

Workflow for Ester Deprotection:

start Incomplete Ester Hydrolysis check_base Try alternative base (NaOH, KOH)? start->check_base increase_temp Increase reaction temperature? check_base->increase_temp Yes enzymatic Consider Enzymatic Hydrolysis check_base->enzymatic No increase_temp->enzymatic Still issues success Successful Deprotection increase_temp->success Problem solved enzymatic->success Problem solved failure Re-evaluate synthetic route enzymatic->failure

Caption: Troubleshooting workflow for ester deprotection.

Recommended Protocol for Base-Mediated Ester Hydrolysis:

  • Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of NaOH (2-3 equivalents) as a 1M aqueous solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or HPLC.

  • Upon completion, carefully acidify the reaction mixture with 1M HCl to pH ~2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

C. General Recommendations for Reaction Monitoring

Effective and timely monitoring of deprotection reactions is crucial to prevent over-reaction or incomplete conversion.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of a reaction. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for accurate determination of conversion and purity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product and any side-products formed during the reaction.

D. References

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection in solid-phase synthesis.

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • ResearchGate. (2022). Why does my CBz-deprotection not work?.

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

  • PubMed. (n.d.). Unequivocal role of pyrazine ring in medicinally important compounds: a review.

  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • Organic & Biomolecular Chemistry (RSC Publishing). (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.

  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.

  • PubMed. (n.d.). Simultaneous hydrogenolysis of p-nitrobenzyl esters and carbamates side-chains in the THF 1beta-carbapenem OCA-983 in biphasic media.

  • Glen Research. (n.d.). Deprotection Guide.

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025).

  • iarconsortium. (n.d.). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy.

  • ResearchGate. (2025). Progress in the Synthesis and Application of Acetylpyrazine | Request PDF.

  • ScienceDirect. (n.d.). Pyrazines and Related Ring Structures.

  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • RSC Publishing. (n.d.). Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations.

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters.

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.

Sources

Technical Support Center: Minimizing By-product Formation in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazine derivatives. By understanding the root causes of by-product formation, you can significantly improve reaction efficiency, product purity, and overall yield. This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format, grounded in established chemical principles and field-proven methodologies.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can lead to a range of undesirable outcomes in pyrazine synthesis, including low yields and complex product mixtures.

Q1: My pyrazine synthesis is resulting in a low yield and a complex crude mixture. What are the primary factors to investigate?

A1: Low yields and poor product profiles in pyrazine synthesis often stem from a few fundamental parameters. Before exploring specific side reactions, it's crucial to validate the core components of your experimental setup.

  • Purity of Starting Materials: The integrity of your starting materials, such as α-diketones, 1,2-diamines, or α-amino ketones, is paramount.[1] Impurities can initiate unwanted side reactions, consume reagents, and complicate purification.

    • Causality: Contaminants can act as alternative substrates or catalysts for unintended pathways. For instance, residual acids or bases can alter the reaction pH, while other carbonyl or amine impurities can lead to a cascade of side products.

    • Recommendation: Verify the purity of your reagents by NMR, LC-MS, or melting point analysis before use. If necessary, purify starting materials via recrystallization, distillation, or column chromatography.

  • Suboptimal Reaction Conditions: Pyrazine-forming condensations are often sensitive to temperature, pressure, and reaction time.[1] Harsh conditions can cause degradation of both starting materials and the desired pyrazine product.[2]

    • Causality: Excessive heat can promote polymerization or decomposition, especially of sensitive functional groups. Conversely, insufficient temperature or time may lead to incomplete conversion.

    • Recommendation: Conduct small-scale optimization experiments to determine the ideal temperature and time profile. Monitor reaction progress using TLC or LC-MS to identify the point of maximum product formation before significant degradation occurs.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many classical pyrazine syntheses, such as the condensation of 1,2-diketones with 1,2-diamines, proceed through a dihydropyrazine intermediate that must be oxidized to the aromatic product.[1][3]

    • Causality: If the oxidation step is inefficient or incomplete, the final isolated product will be a mixture of the dihydropyrazine and the pyrazine, lowering the yield of the target compound.[1]

    • Recommendation: Ensure the chosen oxidizing agent (e.g., manganese dioxide, copper(II) oxide) is active and used in the correct stoichiometric amount.[3] In some cases, air oxidation is sufficient but may require extended reaction times or specific catalysts.

Q2: I'm observing the formation of dark, insoluble, or tar-like material in my reaction vessel. What is this and how can I prevent it?

A2: The formation of dark, often polymeric, by-products is a common issue, particularly in condensation reactions conducted at elevated temperatures. This is typically due to thermal degradation and undesired polymerization pathways.

  • Causality: High temperatures can induce self-condensation of starting materials or intermediates, leading to high-molecular-weight, conjugated systems that are often dark and insoluble.[2] Overly concentrated reaction mixtures can also accelerate these bimolecular or higher-order side reactions.

  • Preventative Measures:

    • Temperature Control: Carefully control the reaction temperature. Run optimization reactions at lower temperatures for longer durations to find a balance that favors product formation over degradation.[4]

    • Solvent Choice: Use a solvent that adequately dissolves all reactants and intermediates to avoid localized "hot spots" and high concentrations.

    • Inert Atmosphere: For oxygen-sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that often produce colored impurities.[5]

Section 2: Specific By-product Formation & Mitigation

Addressing specific, identifiable by-products requires a more targeted approach based on understanding the underlying reaction mechanisms.

Issue 1: Formation of Isomeric Mixtures (Lack of Regioselectivity)
Q: I am attempting to synthesize an unsymmetrically substituted pyrazine using two different α-amino ketones (or an unsymmetrical diketone and diamine), but my final product is a mixture of isomers that are difficult to separate. Why does this occur and how can I achieve regiocontrol?

A: This is a classic problem of regioselectivity in heterocyclic synthesis. When multiple reactive sites can participate in cyclization, a mixture of products is often the result.

  • Mechanistic Cause: In classical methods like the Staedel-Rugheimer synthesis, the reaction relies on the self-condensation of α-amino ketones.[6][7] If you introduce two different α-amino ketones, three condensation pathways become possible: A with A, B with B, and the desired cross-condensation of A with B. This inevitably leads to a mixture of three different pyrazine products.[6] A similar issue arises when the cyclization to form the dihydropyrazine ring can occur in different orientations.

  • Recommended Solutions:

    • Employ a Stepwise, Regioselective Strategy: Instead of a one-pot condensation of all components, build the molecule in a controlled sequence. For example, synthesize a pre-functionalized, non-symmetrical intermediate where the subsequent cyclization can only occur in one direction. This provides greater control over the final substitution pattern.[6]

    • Utilize Modern Cross-Coupling Methods: An alternative strategy is to synthesize a simple, functionalized pyrazine core (e.g., a halopyrazine) and then introduce substituents in a controlled manner using well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This approach offers excellent regiocontrol.

Issue 2: Contamination with Imidazole By-products
Q: My pyrazine, synthesized from sugars and an ammonia source, is contaminated with 4-methylimidazole. What is the source of this impurity, and how can I prevent its formation or remove it post-synthesis?

A: Imidazole derivatives are very common by-products in Maillard-type reactions, which are often used in the flavor industry to produce pyrazines.[8] Their formation competes directly with the pyrazine synthesis pathway.

  • Mechanistic Cause: In Maillard reactions, α-dicarbonyl compounds are key intermediates. These can react with ammonia and an aldehyde (like formaldehyde or acetaldehyde, also generated during sugar degradation) to form imidazoles, competing with the pathway where they react with α-amino ketones to form dihydropyrazines.[6]

  • Mitigation and Removal Strategies:

    • pH Control: The reaction pH can influence the favorability of different heterocyclic ring-forming pathways. Lowering the pH can sometimes favor the formation of other compounds, like pyrroles, over pyrazines and potentially imidazoles, so careful pH optimization is critical.[6]

    • Strategic Solvent Extraction: Imidazoles are relatively polar and can be co-extracted with pyrazines, particularly when using polar organic solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[9][10][11]

      • To avoid co-extraction: Use a non-polar solvent like hexane for the liquid-liquid extraction (LLE). Hexane will extract many alkylpyrazines while leaving the more polar imidazole impurities in the aqueous phase.[9][10][11]

      • If co-extraction occurs: A subsequent purification step is necessary. Passing the organic extract through a silica gel column is highly effective, as the polar silica will retain the imidazole impurities while allowing the less polar pyrazines to elute.[9][10]

Section 3: Field-Proven Experimental Protocols

Protocol 1: General Synthesis of 2,3-Dimethylpyrazine

This protocol is based on the classical Gutknecht pyrazine synthesis, involving the self-condensation of an α-amino ketone followed by oxidation.[7]

Step 1: Synthesis of α-Amino Ketone Intermediate (Not Isolated)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 2,3-butanedione monoxime in 100 mL of ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 20.0 g of zinc dust in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly add 50 mL of 50% (v/v) aqueous acetic acid dropwise over 1 hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The reaction mixture contains the aminoketone.

Step 2: Dimerization and Oxidation

  • Filter the reaction mixture to remove excess zinc and zinc salts. Wash the filter cake with 20 mL of ethanol.

  • Combine the filtrate and washings. Adjust the pH to ~8-9 by the slow addition of aqueous sodium hydroxide solution.

  • Allow the solution to stand open to the air (or bubble air through it) and stir vigorously for 24 hours. This facilitates the air oxidation of the intermediate dihydropyrazine.

  • The solution will typically darken.

Step 3: Isolation and Purification

  • Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 2,3-dimethylpyrazine as a colorless to pale yellow liquid.

Protocol 2: Purification of Alkylpyrazines from Imidazole Impurities

This protocol describes the removal of co-extracted imidazole by-products using column chromatography.[9][10]

  • Preparation: The starting material is a crude organic extract (e.g., in MTBE or ethyl acetate) known to contain both the desired pyrazine(s) and imidazole impurities.

  • Solvent Reduction: Reduce the volume of the extract using a rotary evaporator to ~20 mL to ensure a concentrated band can be loaded onto the column.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane. A typical eluent system for separation is a mixture of hexane and ethyl acetate.

  • Loading and Elution:

    • Load the concentrated crude product onto the top of the silica column.

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate, slowly increasing to 90:10.[2][9]

    • The less polar pyrazines will elute first, while the more polar imidazoles will be strongly retained by the silica.

  • Fraction Collection: Collect fractions and monitor them by TLC or GC-MS to identify those containing the pure pyrazine product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazine.

Section 4: Data Summaries & Visual Guides

Data Presentation

Table 1: Effect of Extraction Solvent on Pyrazine Recovery and Imidazole Co-extraction This table summarizes the trade-offs between different solvents for liquid-liquid extraction of pyrazines from an aqueous reaction mixture.

Extraction SolventPolarityPyrazine RecoveryImidazole Co-extractionRecommended Use Case
HexaneLowModerate to Good (requires multiple extractions)Minimal to None[9][11]High purity is critical; subsequent chromatography is undesirable.
Methyl-t-butyl ether (MTBE)MediumGood to ExcellentSignificant[10][11]Maximizing recovery is the priority; will require a follow-up purification step.
Ethyl AcetateMedium-HighGood to ExcellentSignificant[9][10]Similar to MTBE; effective for more polar pyrazines but requires post-purification.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Pyrazine Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

G start Low Yield or Complex Mixture Observed check_purity 1. Verify Purity of Starting Materials start->check_purity purity_impure Impure check_purity->purity_impure purify Purify Reagents (Distill, Recrystallize) purity_impure->purify Yes check_conditions 2. Review Reaction Conditions purity_impure->check_conditions No purify->check_conditions conditions_harsh Too Harsh? (High Temp/Time) check_conditions->conditions_harsh optimize_conditions Reduce Temperature, Shorten Time, Monitor by TLC/LC-MS conditions_harsh->optimize_conditions Yes check_oxidation 3. Check for Incomplete Oxidation conditions_harsh->check_oxidation No optimize_conditions->check_oxidation oxidation_incomplete Dihydropyrazine Detected? check_oxidation->oxidation_incomplete improve_oxidation Use Fresh Oxidant, Increase Reaction Time, or Change Oxidizing Agent oxidation_incomplete->improve_oxidation Yes end_node Improved Yield and Purity oxidation_incomplete->end_node No improve_oxidation->end_node G cluster_start Key Intermediates cluster_products Products dicarbonyl α-Dicarbonyl path_pyrazine + α-Amino Ketone (Dimerization) dicarbonyl->path_pyrazine path_imidazole + Aldehyde + Ammonia dicarbonyl->path_imidazole aminoketone α-Amino Ketone aminoketone->path_pyrazine aldehyde Aldehyde (e.g., HCHO) aldehyde->path_imidazole pyrazine Pyrazine Product imidazole Imidazole By-product path_pyrazine->pyrazine Desired Pathway path_imidazole->imidazole Competing Pathway

Caption: Mechanistic branch point leading to pyrazine or imidazole formation.

References

  • BenchChem. (2025).
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–841. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • BenchChem. (2025).
  • Zhao, F., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4938. [Link]

  • Ahmad, S., et al. (2014). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

  • BenchChem. (2025).

Sources

Validation & Comparative

"Amino(pyrazin-2-yl)acetic acid" vs other heteroaromatic amino acids in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino(pyrazin-2-yl)acetic acid (also known as 2-Pyrazinylglycine) represents a high-value, challenging building block in modern medicinal chemistry. Unlike its carbocyclic analog Phenylglycine (Phg) , the pyrazine variant introduces significant electron-deficiency and specific hydrogen-bonding vectors (via the pyrazine nitrogens) that can drastically alter the potency and metabolic stability of peptide-based drugs.

However, this electronic benefit comes at a cost: extreme sensitivity to racemization . This guide analyzes the synthetic utility of this compound compared to other heteroaromatic amino acids, providing validated protocols to mitigate its inherent instability during peptide coupling.

Part 1: Comparative Physicochemical Profile

The substitution of a phenyl ring with a pyrazine ring at the


-position of glycine fundamentally changes the electronic environment of the 

-proton.
Table 1: Heteroaromatic Amino Acid Comparison
FeaturePhenylglycine (Phg) 2-Pyridylglycine (2-Pal) 2-Pyrazinylglycine
Electronic Nature Neutral / Mildly Electron WithdrawingElectron Deficient (

-deficient)
Highly Electron Deficient

-Proton Acidity
Moderate (pKa ~23-25*)HighVery High (Highest Risk)
Racemization Risk HighVery HighCritical
LogP Contribution LipophilicModeratePolar / Lower LogP
H-Bonding None1 Acceptor (N)2 Acceptors (N, N)
Metabolic Stability Prone to oxidationModerateHigh (Resistant to P450)

*Note: pKa values refer to the


-proton in an amide/ester context.[1][2] The additional nitrogen in the pyrazine ring significantly stabilizes the enolate intermediate, lowering the activation energy for racemization compared to Phg.

Part 2: Synthetic Accessibility & Pathways

Two primary methodologies dominate the synthesis of this compound. The choice depends on the scale and the required stereochemistry.

The Strecker Synthesis (Traditional)

The classical route involves the reaction of pyrazine-2-carboxaldehyde with ammonia (or a chiral amine) and a cyanide source.

  • Pros: Scalable, low-cost reagents.

  • Cons: Harsh hydrolysis conditions (HCl/Reflux) often degrade the pyrazine ring or cause racemization; handling toxic cyanides.

The Petasis Borono-Mannich Reaction (Modern)

A multicomponent coupling of an amine, glyoxylic acid, and a pyrazine boronic acid/ester.

  • Pros: Mild conditions, avoids toxic cyanides, high convergence, amenable to parallel synthesis.

  • Cons: Requires pyrazine-2-boronic acid (sometimes unstable).

Visualization: Synthesis Workflows

SynthesisPathways Aldehyde Pyrazine-2-carboxaldehyde Strecker Strecker Reaction (KCN, NH4Cl) Aldehyde->Strecker Nitrile Amino Nitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Nitrile->Hydrolysis Harsh Product This compound Hydrolysis->Product Boronic Pyrazine-2-boronic acid Petasis Petasis Reaction (DCM, RT, 24h) Boronic->Petasis Glyoxylic Glyoxylic Acid Glyoxylic->Petasis Amine Amine Component Amine->Petasis Petasis->Product Mild

Figure 1: Comparison of the harsh Strecker route vs. the mild Petasis multicomponent coupling.

Part 3: Handling & Coupling – The "Racemization Danger Zone"

The most critical failure mode when using this compound in peptide synthesis is racemization during activation .

Mechanism of Failure

When the carboxylic acid is activated (e.g., by HATU/DIC), it forms an active ester. The adjacent pyrazine ring, being highly electron-withdrawing, increases the acidity of the


-proton. This facilitates the formation of an oxazolone (azlactone)  intermediate, which rapidly tautomerizes to an achiral enol, destroying stereochemical purity.
Visualization: Racemization Mechanism

Racemization Activated Activated Species (O-Acylisourea/Active Ester) Oxazolone Oxazolone (Azlactone) Ring Closure Activated->Oxazolone - H+ (Base catalyzed) Enol Achiral Enol (Stabilized by Pyrazine) Oxazolone->Enol Rapid Equilibrium Racemic Racemic Peptide Product (D/L Mixture) Oxazolone->Racemic + Amine Nucleophile Enol->Oxazolone

Figure 2: The oxazolone pathway is accelerated by the electron-deficient pyrazine ring.

Part 4: Validated Experimental Protocols

Protocol A: Racemization-Free Coupling

Use this protocol for coupling Fmoc-Amino(pyrazin-2-yl)acetic acid to a resin-bound amine or free amine in solution.

Rationale:

  • Base: 2,4,6-Collidine (TMP) is used instead of DIEA/TEA. It is sterically hindered and less basic (pKa ~7.4), sufficient to deprotonate the amine but insufficient to deprotonate the sensitive

    
    -carbon of the pyrazinylglycine.
    
  • Additive: Oxyma Pure is superior to HOBt/HOAt for suppressing racemization in sensitive aryl glycines.

  • Temperature: 0°C is mandatory during the activation step.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-Amino(pyrazin-2-yl)acetic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF/DCM (1:1 ratio).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Carbodiimide Addition: Add DIC (Diisopropylcarbodiimide, 1.0 equiv). Stir at 0°C for 5 minutes. Do not use HATU/HBTU if possible, as the guanidinium byproducts can act as bases.

  • Coupling: Add the pre-activated mixture to the resin-bound amine (or free amine solution).

  • Base Addition: Add 2,4,6-Collidine (2.0 equiv) only after the activated ester is formed and added to the amine.

  • Incubation: Allow to react at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Monitoring: Monitor by LC-MS. If racemization is detected (>2% D-isomer), switch to the Sym-Collidine/DIC/Oxyma system at strictly 0°C for the entire duration.

Protocol B: Petasis Synthesis of the Amino Acid

For synthesizing the building block de novo.

  • Reagents: Combine Pyrazine-2-boronic acid (1.0 mmol), Glyoxylic acid monohydrate (1.0 mmol), and the desired amine (e.g., 4-methoxybenzylamine for a protected intermediate) (1.0 mmol) in DCM (5 mL).

  • Reaction: Stir vigorously at room temperature for 24 hours. No catalyst is typically required, though microwave irradiation (80°C, 30 min) can accelerate the reaction.

  • Workup: Filter the precipitate (often the pure product) or evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Part 5: Applications in Drug Discovery[3][4]

  • Protease Inhibitors: The pyrazine ring mimics the P2 or P3 residues in serine protease inhibitors, offering improved binding affinity via H-bonds to the enzyme backbone.

  • Bortezomib Analogs: While Bortezomib uses a pyrazine carboxylic acid, replacing the amide linkage with an amino-pyrazine scaffold (retro-inverse or modified backbone) is a strategy to improve hydrolytic stability.

  • Kinase Inhibitors: The pyrazine nitrogen atoms can act as hinge binders in ATP-competitive inhibitors.

References

  • Petasis Reaction Review: Wu, P., Givskov, M., & Nielsen, T. E. (2019).[3] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. Link

  • Racemization in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Aryl Glycine Instability: Liang, C., et al. (2017).[4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2826-2829. Link

  • Strecker Synthesis Context: Comparison of Strecker and Petasis methodologies for heteroaromatic amino acids derived from general organic synthesis literature.

Sources

Comparative Guide: Reactivity of Amino(pyrazin-2-yl)acetic Acid vs. Aminopyridine Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Amino(pyrazin-2-yl)acetic acid (hereafter Pz-Gly ) and its analogs, the Aminopyridine acetic acids (hereafter Py-Gly isomers).

While structurally similar to Phenylglycine, these heteroaryl-glycines exhibit distinct reactivity profiles driven by the electron-deficient nature of their aromatic rings. The core finding is that Pz-Gly represents the "extremophile" of this class:

  • Highest Acidity (

    
    -CH):  The pyrazine ring induces rapid racemization, significantly faster than pyridine analogs.
    
  • Lowest Stability: It is highly prone to thermal decarboxylation via a zwitterionic mechanism.

  • Attenuated Nucleophilicity: The

    
    -amine is less reactive, requiring highly activated coupling partners.
    

Recommendation: Pz-Gly should be stored as a mineral acid salt (e.g.,


) at 

. Synthetic protocols must prioritize neutral-to-acidic pH during workup and rapid, high-efficiency coupling reagents (e.g., HATU, COMU) with non-nucleophilic bases to mitigate racemization.

Electronic Structure & Physicochemical Properties

The reactivity differences stem directly from the number and position of nitrogen atoms in the aromatic ring. The pyrazine ring (1,4-diazine) is significantly more electron-deficient than the pyridine ring.

Comparative Electronic Profiling
Feature2-Pyrazinyl (Pz) 2-Pyridyl (2-Py) 3-Pyridyl (3-Py) 4-Pyridyl (4-Py)
Ring Structure 1,4-Diazine (2 Ns)Pyridine (1 N, ortho)Pyridine (1 N, meta)Pyridine (1 N, para)
Electron Deficiency High (

-deficient)
ModerateModerateModerate

-Proton Acidity
High (

)*
ModerateModerateModerate
Amine Nucleophilicity Low ModerateModerateModerate
Chelation Potential Bidentate (N4/

-NH2)
Tridentate (N/

-NH2/COOH)
BidentateBidentate

*Estimated based on benzylic/heteroaryl acidity trends. Standard


-amino acid 

is ~21; electron-withdrawing groups drastically lower this.
Visualizing the Electronic Inductive Effects

The following diagram illustrates how the electron-withdrawing vectors of the heterocyclic rings impact the


-carbon center.

ElectronicEffects Pz Pyrazine Ring (2 Nitrogens) AlphaC_Pz α-Carbon (Pz-Gly) High δ+ Pz->AlphaC_Pz Strong Inductive Effect (-I) Py Pyridine Ring (1 Nitrogen) AlphaC_Py α-Carbon (Py-Gly) Moderate δ+ Py->AlphaC_Py Moderate Inductive Effect (-I) H_Pz α-Proton Highly Acidic AlphaC_Pz->H_Pz Weakens C-H Bond CO2_Pz Carboxylate Prone to loss AlphaC_Pz->CO2_Pz Stabilizes Carbanion (Decarboxylation) H_Py α-Proton Moderately Acidic AlphaC_Py->H_Py Weakens C-H Bond

Figure 1: Comparative electronic influence of Pyrazine vs. Pyridine rings on the glycine backbone.

Stability Profile: The Decarboxylation Challenge

The most critical handling parameter for Pz-Gly is its instability regarding decarboxylation. Heteroaryl acetic acids are known to decarboxylate via a Hammick-like zwitterionic mechanism .

Mechanism of Degradation
  • Zwitterion Formation: The molecule exists in equilibrium with a zwitterionic form where the carboxylate is protonated (or coordinated) and the ring nitrogen is protonated.

  • Ylide Formation: The carboxylate is lost as

    
    , generating a transient ylide (stabilized carbanion) at the 
    
    
    
    -position.
  • Protonation: The ylide is protonated to form the alkyl-heterocycle (e.g., 2-methylpyrazine).

Why Pz-Gly is worse: The pyrazine ring is far superior at stabilizing the negative charge on the


-carbon (the ylide intermediate) compared to pyridine. Consequently, Pz-Gly decarboxylates at lower temperatures  than Py-Gly.
Stability Data Comparison
Substrate

(Neutral pH, 25°C)

(Acidic pH < 2, 25°C)
Thermal Limit
Pz-Gly < 24 Hours (Est.)Stable (Salt form)< 40°C
2-Py-Gly DaysStable< 60°C
3/4-Py-Gly WeeksStable< 80°C

Critical Handling Rule: Never heat free Pz-Gly in solution. Always maintain as the HCl or TFA salt until the moment of coupling.

Synthetic Utility & Coupling Protocols

Integrating Pz-Gly into peptides requires navigating a "Double-Edged Sword":

  • Low Nucleophilicity: The amine is deactivated, requiring strong activation of the carboxylic acid partner.

  • High Racemization Risk: Strong bases or slow coupling times allow the acidic

    
    -proton to detach, destroying chirality.
    
Racemization Pathways

Racemization occurs via oxazolone formation or direct enolization .

  • Pz-Gly: The electron-poor ring stabilizes the enolate/oxazolone intermediate, making racemization extremely fast (

    
     is high).
    
  • Py-Gly: Slower racemization, manageable with standard protocols (e.g., HOBt).

Optimized Coupling Workflow (Decision Tree)

CouplingProtocol Start Start: Couple Pz-Gly-OH Activation Select Activation Method Start->Activation Standard Standard (EDC/HOBt) NOT RECOMMENDED Activation->Standard Slow Kinetics HighEff High Efficiency (HATU, COMU, T3P) Activation->HighEff Fast Kinetics BaseChoice Base Selection HighEff->BaseChoice StrongBase TEA / DBU High Racemization Risk BaseChoice->StrongBase WeakBase DIPEA / Collidine (Controlled Eq.) BaseChoice->WeakBase Preferred Additives Additives (Oxyma Pure / HOAt) WeakBase->Additives Result Product Isolation (Acidic Workup) Additives->Result

Figure 2: Decision matrix for peptide coupling of electron-deficient heteroaryl glycines.

Experimental Protocols

Protocol A: Synthesis/Coupling of Pz-Gly (Low Racemization)

Objective: Couple Fmoc-Pz-Gly-OH to a resin-bound amine or free amine while minimizing racemization.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: Collidine is less basic than DIPEA, reducing

    
    -proton abstraction.
    
  • Solvent: DMF/DCM (1:1).

Step-by-Step:

  • Pre-activation (Critical): Dissolve Fmoc-Pz-Gly-OH (1.2 equiv) and HATU (1.2 equiv) in DMF.

  • Base Addition: Cool to 0°C. Add Collidine (2.5 equiv). Stir for exactly 30 seconds . Do not age the activated ester longer than necessary.

  • Coupling: Add the pre-activated mixture immediately to the amine component.

  • Reaction: Allow to warm to Room Temperature. Monitor via LCMS. Reaction should be complete within < 1 hour due to HATU reactivity.

  • Quench: Quench with 0.1 M HCl (if solution phase) to neutralize base immediately.

Protocol B: Stability Stress Test (Decarboxylation)

Objective: Verify the stability of Pz-Gly vs. Py-Gly batches.

  • Preparation: Dissolve 10 mg of amino acid in 1 mL of

    
     (buffer at pH 7.0 phosphate).
    
  • Baseline: Acquire

    
    -NMR (t=0). Focus on the 
    
    
    
    -proton signal (~5.0-5.5 ppm).
  • Stress: Heat at 40°C.

  • Monitoring: Acquire spectra every 2 hours.

  • Endpoint: Look for the disappearance of the

    
    -proton and appearance of the methyl signal (2-methylpyrazine or 2-methylpyridine).
    
    • Expectation: Pz-Gly shows degradation within hours; Py-Gly remains stable for >24 hours.

References

  • Decarboxylation Mechanisms: Taylor, P. J. (1972).[1] "The decarboxylation of some heterocyclic acetic acids."[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 2.[2][3] Link

  • Peptide Coupling & Racemization: Elsawy, M. A., et al. (2012). "Racemization of phenylglycine during peptide synthesis." Peptide Science. Link

  • Synthesis of Pyrazine Amino Acids: Bagley, M. C., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[5][6][7] Organic & Biomolecular Chemistry. Link

  • Electronic Properties of Aminopyridines: Scifinder/ChemicalBook Data on 2-Aminopyrazine and Aminopyridines pKa values. Link

  • Schöllkopf Synthesis (Electron Deficient Aryls): "Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling." Angewandte Chemie Int.[8] Ed. (2023).[4][8][9] Link

Sources

"Amino(pyrazin-2-yl)acetic acid" biological activity compared to parent compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino(pyrazin-2-yl)acetic acid , often referred to as


-pyrazinyl glycine, represents a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. It serves as a bioisosteric replacement for Phenylglycine , designed to overcome the physicochemical limitations of the phenyl ring—specifically poor aqueous solubility and lack of specific hydrogen-bonding interactions.

This guide objectively compares the biological performance of the this compound moiety against its parent compounds (Glycine and Phenylglycine), focusing on its application in kinase inhibitors and proteasome inhibitors.

Comparative Biological Profile

Structural & Physicochemical Comparison

The primary utility of the pyrazinyl moiety lies in its ability to modulate the physicochemical properties of a drug candidate without significantly altering its steric footprint compared to a phenyl group.

FeaturePhenylglycine (Parent) This compound (Product) Impact on Biological Activity
Core Ring Benzene (Carbocycle)Pyrazine (1,4-Diazine)Pyrazine reduces lipophilicity (LogP).
Electronic Nature Electron-rich (

-system)
Electron-deficient (

-deficient)
Pyrazine is less susceptible to oxidative metabolism (CYP450).
H-Bonding None (Hydrophobic only)2 Acceptors (N1, N4)Pyrazine nitrogens can anchor the molecule in the ATP-binding pocket of kinases.
Solubility Low (Hydrophobic)Moderate to HighImproved aqueous solubility enhances oral bioavailability.
pKa (Conj. Acid) ~ -5 (Benzene is neutral)~ 0.6 (Weakly basic)Pyrazine remains uncharged at physiological pH but interacts with water.
Mechanistic Advantages
Kinase Inhibition (Hinge Binding)

In kinase inhibitor design, the phenyl ring of phenylglycine often occupies the hydrophobic pocket. However, replacing it with a pyrazinyl ring allows the N-atoms to form critical hydrogen bonds with the backbone residues of the kinase hinge region.

  • Observation : Compounds containing the pyrazinyl-glycine motif frequently exhibit 10-100x higher potency against specific kinases (e.g., Aurora Kinase, HPK1) compared to their phenyl analogs due to this "anchor" effect.

Metabolic Stability

The electron-deficient nature of the pyrazine ring makes it resistant to oxidation by Cytochrome P450 enzymes that typically attack electron-rich aromatic rings (like the phenyl group in phenylglycine). This often translates to a longer half-life (


) in vivo.

Experimental Data & Protocols

In Vitro Kinase Inhibition Assay

The following protocol validates the enhanced binding affinity of the pyrazinyl scaffold compared to the phenyl variant.

Objective : Determine the IC50 of a pyrazinyl-glycine derivative vs. a phenylglycine derivative against a target kinase (e.g., Aurora A).

Reagents :

  • Recombinant Aurora A Kinase

  • Substrate: Histone H3 peptide

  • ATP (

    
    P-labeled or fluorescent tracer)
    
  • Test Compounds: Pyrazinyl-derivative (Compound A) vs. Phenyl-derivative (Compound B)

Protocol :

  • Preparation : Dilute compounds in 100% DMSO to prepare a 10-point dose-response curve (start at 10

    
    M, 3-fold serial dilutions).
    
  • Incubation :

    • Mix 5

      
      L of compound solution with 10 
      
      
      
      L of Enzyme Master Mix (Enzyme + Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl
      
      
      , 1 mM DTT).
    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation : Add 10

    
    L of Substrate/ATP mix.
    
  • Reaction : Incubate for 60 minutes at RT.

  • Termination : Add 25

    
    L of Stop Solution (EDTA/Orthophosphoric acid).
    
  • Detection : Transfer to filter plates (P81), wash with 0.75% phosphoric acid, and read on a scintillation counter or fluorescence plate reader.

  • Analysis : Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Expected Results :

  • Compound A (Pyrazinyl) : IC50

    
     15 nM (Evidence of H-bond driven potency).
    
  • Compound B (Phenyl) : IC50

    
     450 nM (Loss of hinge interaction).
    
Metabolic Stability (Microsomal Stability Assay)

Objective : Compare intrinsic clearance (


) in human liver microsomes.

Protocol :

  • Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) at 37°C.
    
  • Initiate reaction with NADPH-generating system.

  • Sample at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Visualizations

Structural Logic: Bioisosteric Replacement

The diagram below illustrates the structural transition from the parent Phenylglycine to the functional this compound, highlighting the key chemical features gained.

Bioisostere Phenyl Phenylglycine Scaffold (Hydrophobic, Neutral) Modification Bioisosteric Replacement (C -> N Substitution) Phenyl->Modification Optimization Prop1 High Lipophilicity (LogP > 2) Metabolic Liability (Oxidation) Phenyl->Prop1 Pyrazine This compound (Amphiphilic, H-Bond Acceptor) Modification->Pyrazine Result Prop2 Lower Lipophilicity (LogP < 1) Enhanced Solubility Kinase Hinge Binding Pyrazine->Prop2

Caption: Transition from Phenylglycine to Pyrazinyl-glycine, highlighting the gain in solubility and binding potential.

Mechanism of Action: Kinase Inhibition Pathway

Many drugs utilizing this scaffold act as kinase inhibitors. This diagram maps the downstream biological effects of inhibiting a target kinase (e.g., Aurora A) using a pyrazine-based inhibitor.

KinasePathway Inhibitor Pyrazine-Based Inhibitor (this compound deriv.) ATP ATP Binding Pocket Inhibitor->ATP Competes with ATP (H-bonds via Pyrazine N) Target Target Kinase (e.g., Aurora A / HPK1) Downstream1 Phosphorylation of Substrate (e.g., Histone H3 / SLP76) Target->Downstream1 Inhibition ATP->Target Blocks Activation CellEffect Cell Cycle Arrest / T-Cell Activation Downstream1->CellEffect Downregulation Outcome Apoptosis / Immune Modulation CellEffect->Outcome Therapeutic Effect

Caption: Mechanism of Action for Pyrazine-based Kinase Inhibitors disrupting downstream signaling.

References

  • BenchChem . The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from

  • Miniyar, P. B., et al. (2025).[1] Biological Activities of Pyrazoline Derivatives - A Recent Development. ResearchGate. Retrieved from

  • Organic Letters . (2025). Dechlorinative Pyrazinylation of Glycine Derivatives. ACS Publications.[1] Retrieved from

  • Journal of Medicinal Chemistry . Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. PubMed Central. Retrieved from

  • PharmaBlock . Pyrazines in Drug Discovery. Retrieved from

Sources

A Comparative Guide to the Synthetic Validation of Amino(pyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Heterocyclic Amino Acid

Amino(pyrazin-2-yl)acetic acid is a non-canonical, heterocyclic α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] The pyrazine moiety, an electron-deficient aromatic heterocycle, often serves as a bioisostere for benzene or pyridine rings in drug candidates.[1] Its nitrogen atoms can act as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets like kinase hinge regions.[1][3] The incorporation of this unique building block into peptide-based therapeutics or small molecule inhibitors can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Given its importance, the development of efficient, scalable, and reliable synthetic routes is a critical objective for researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: the classic Strecker Synthesis and the versatile Alkylation of a Glycine Schiff Base . We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective performance metrics to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Strecker Synthesis Approach

The Strecker synthesis, first reported in 1850, is a foundational method for preparing α-amino acids.[4] The core of this two-step process involves the three-component reaction of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[5][6][7]

Causality and Mechanistic Rationale

The synthesis begins with the reaction of pyrazine-2-carbaldehyde with an ammonia source (like ammonium chloride) to form an intermediate imine.[6][8] The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon to create the stable α-aminonitrile.[5][7] The final, and often rate-limiting, step is the vigorous acid-catalyzed hydrolysis of the nitrile group, which proceeds through a protonated nitrile intermediate, attack by water, and subsequent elimination of ammonia to yield the carboxylic acid.[5][7]

This route is valued for its straightforwardness and use of readily available starting materials. However, the use of highly toxic cyanide salts and the harsh conditions required for hydrolysis are significant drawbacks that demand careful consideration and stringent safety protocols.

Experimental Protocol: Strecker Synthesis

This protocol is a representative procedure adapted from established methodologies for α-amino acid synthesis.[8][9]

Step 1: Synthesis of 2-Amino-2-(pyrazin-2-yl)acetonitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyrazine-2-carbaldehyde (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), and 7M methanolic ammonia (50 mL).

  • Stir the mixture in an ice bath (0-5 °C) for 30 minutes to facilitate imine formation.

  • In a separate beaker, dissolve sodium cyanide (NaCN, 1.5 eq) in a minimal amount of deionized water (~20 mL) and cool in an ice bath.

  • CAUTION: Sodium cyanide is acutely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including cyanide-resistant gloves.

  • Slowly add the cold NaCN solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude α-aminonitrile to a heavy-walled, sealed pressure vessel.

  • Add concentrated hydrochloric acid (HCl, 12 M, ~10 volumes) to the vessel.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours.

  • CAUTION: The reaction generates pressure. Use a vessel rated for high pressure and conduct the reaction behind a blast shield.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Redissolve the residue in a minimal amount of hot deionized water.

  • Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide or sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum to yield this compound.

Workflow Visualization: Strecker Synthesis

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis start_materials Pyrazine-2-carbaldehyde Ammonium Chloride Sodium Cyanide imine_formation Imine Formation (0-5°C, 30 min) start_materials->imine_formation cyanation Cyanide Addition (<10°C, then RT, 12-18h) imine_formation->cyanation workup1 Extraction & Concentration cyanation->workup1 aminonitrile Crude α-Aminonitrile workup1->aminonitrile hydrolysis Acid Hydrolysis (Conc. HCl, 110°C, 8-12h) aminonitrile->hydrolysis neutralization pH Adjustment to Isoelectric Point hydrolysis->neutralization isolation Precipitation & Filtration neutralization->isolation final_product This compound isolation->final_product

Caption: Workflow for the Strecker Synthesis of this compound.

Route 2: Alkylation of a Glycine Schiff Base

This strategy offers a more controlled and often milder alternative to the Strecker synthesis. It relies on the generation of a stabilized carbanion from a glycine equivalent, which is then alkylated with a suitable pyrazine electrophile.[10][11] Nickel(II) complexes of glycine Schiff bases are particularly effective for this purpose, as the metal center enhances the acidity of the α-proton and provides a template for stereocontrol in asymmetric variants.[10][12]

Causality and Mechanistic Rationale

The synthesis begins by forming a Schiff base between a glycine ester and a ketone, typically benzophenone, to protect the amine and activate the α-carbon.[11] This Schiff base is then deprotonated with a strong, non-nucleophilic base (e.g., LDA or NaH) to form a nucleophilic enolate. This enolate is then reacted with an electrophilic pyrazine, such as 2-chloropyrazine, in an SₙAr (Nucleophilic Aromatic Substitution) reaction. The electron-deficient nature of the pyrazine ring makes it susceptible to attack, displacing the chloride. Finally, acidic hydrolysis cleaves the Schiff base and hydrolyzes the ester to reveal the desired amino acid.[11]

This route avoids the use of cyanide and offers greater modularity, as various glycine equivalents and electrophiles can be employed.[13] The conditions are generally milder than the high-temperature acid hydrolysis required in the Strecker route.

Experimental Protocol: Glycine Schiff Base Alkylation

This protocol is based on the well-established O'Donnell method for amino acid synthesis.[11]

Step 1: Synthesis of Glycine Benzophenone Imine Ethyl Ester

  • In a round-bottom flask fitted with a Dean-Stark apparatus, combine glycine ethyl ester hydrochloride (1.0 eq), benzophenone (1.1 eq), and toluene (100 mL).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap until no more is produced (typically 4-6 hours).

  • Cool the reaction mixture, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by distillation or chromatography.

Step 2: Alkylation with 2-Chloropyrazine

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the glycine benzophenone imine ethyl ester (1.0 eq) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq in THF) dropwise, maintaining the temperature at -78 °C. A deep red color indicates enolate formation. Stir for 30 minutes.

  • In a separate flask, dissolve 2-chloropyrazine (1.2 eq) in anhydrous THF.

  • Add the 2-chloropyrazine solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[14][15]

Step 3: Hydrolysis to this compound

  • Dissolve the purified, alkylated Schiff base from Step 2 in a mixture of THF and 3 M aqueous HCl (1:1 v/v).

  • Heat the mixture to reflux (approx. 70 °C) for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction and wash with diethyl ether to remove the benzophenone byproduct.

  • Concentrate the aqueous layer to dryness.

  • Purify the final product using the same isoelectric point precipitation method described in Step 2 of the Strecker synthesis protocol, or by using ion-exchange chromatography for higher purity.[16][17]

Workflow Visualization: Glycine Schiff Base Alkylation

Schiff_Base_Alkylation cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis start_materials1 Glycine Ethyl Ester HCl Benzophenone condensation Condensation (Toluene, Reflux) start_materials1->condensation schiff_base Glycine Schiff Base condensation->schiff_base enolate_formation Enolate Formation (LDA, THF, -78°C) schiff_base->enolate_formation alkylation_step Alkylation with 2-Chloropyrazine (-78°C to RT) enolate_formation->alkylation_step workup2 Quench & Purification alkylation_step->workup2 alkylated_product Alkylated Schiff Base workup2->alkylated_product hydrolysis3 Acid Hydrolysis (3M HCl, Reflux) alkylated_product->hydrolysis3 purification3 Purification (Precipitation or Ion Exchange) hydrolysis3->purification3 final_product2 This compound purification3->final_product2

Caption: Workflow for the Glycine Schiff Base Alkylation route.

Comparative Analysis and Validation

The choice between these two synthetic routes depends heavily on the specific requirements of the research, including scale, available equipment, safety considerations, and desired purity.

ParameterStrecker SynthesisGlycine Schiff Base AlkylationRationale & Justification
Overall Yield Moderate (Typically 30-50%)Moderate to Good (Typically 40-65%)The Schiff base route often has higher yielding individual steps and avoids the potentially degrading harsh hydrolysis of the nitrile.
Number of Steps 2 (Can be one-pot)3The Strecker synthesis is more convergent.[18] The Schiff base route requires separate formation of the glycine equivalent.
Scalability ChallengingGoodThe use of cryogenic conditions and strong organometallic bases in the Schiff base route can be challenging to scale. The high toxicity of cyanide and high-pressure hydrolysis in the Strecker route pose significant scale-up hurdles.
Safety & Reagents High Hazard (NaCN, high pressure)Moderate Hazard (LDA, cryogenics)The acute toxicity of sodium cyanide is a major safety concern.[5] LDA is highly reactive but manageable with standard inert atmosphere techniques.
Starting Materials Readily available and inexpensiveModerately available; requires synthesis of the Schiff basePyrazine-2-carbaldehyde is a common starting material. 2-Chloropyrazine and the benzophenone imine are also accessible.
Purification Precipitation is often sufficientChromatography is typically requiredThe alkylated Schiff base intermediate usually requires chromatographic purification to remove byproducts before the final hydrolysis step.[15]
Stereocontrol Racemic product standardCan be adapted for asymmetric synthesisAsymmetric Strecker reactions are possible with chiral auxiliaries.[19] The Schiff base method is well-known for asymmetric variants using chiral auxiliaries or phase-transfer catalysts.[10][20]
Decision-Making Logic

Decision_Tree start Project Goal? scale Scale of Synthesis? start->scale safety Primary Concern: Safety? scale->safety Large (>10g) stereo Need for Stereocontrol? scale->stereo Small (<10g) strecker Select Strecker Synthesis safety->strecker No (with caution) schiff Select Schiff Base Alkylation safety->schiff Yes stereo->strecker No (racemic is OK) stereo->schiff Yes

Caption: Decision matrix for selecting a synthetic route.

Conclusion and Expert Recommendation

Both the Strecker synthesis and the alkylation of a glycine Schiff base are viable and validated routes for the preparation of this compound.

The Strecker Synthesis is a classic, robust method that is attractive for its convergency and use of inexpensive starting materials. It is a suitable choice for producing racemic material on a small to medium scale, provided the laboratory is well-equipped to handle highly toxic cyanide reagents and high-pressure reactions safely.

However, for projects requiring greater flexibility, higher potential yields, and a significantly improved safety profile, the Glycine Schiff Base Alkylation route is the superior choice. Its modularity allows for easier adaptation and optimization. Crucially, this route is the preferred platform for developing an asymmetric synthesis to access enantiomerically pure forms of the target amino acid, which is often a critical requirement in drug development.[13][20] Therefore, for most modern research and development applications, particularly those in a pharmaceutical setting, the Glycine Schiff Base Alkylation method represents the more strategic and versatile approach.

References

  • Benchchem. (n.d.). This compound | 1043865-63-9.
  • Benchchem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • NIH. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
  • PubMed. (n.d.). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations.
  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • NIH. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Google Patents. (n.d.). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • PubMed. (n.d.). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). The synthesis of amino acids by phase-transfer reactions.

Sources

Benchmarking Guide: Amino(pyrazin-2-yl)acetic Acid Derivatives in Next-Gen HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical "molecular brake" on T-cell proliferation.[1][2] While first-generation inhibitors demonstrated proof-of-concept, they often suffered from poor solubility and rapid metabolic clearance.

This guide benchmarks a specific structural innovation: the substitution of traditional phenylglycine motifs with Amino(pyrazin-2-yl)acetic acid (Pyrazinyl-glycine) derivatives.

Key Findings:

  • Potency: Derivatives incorporating the pyrazine moiety maintain single-digit nanomolar affinity (IC50 < 10 nM) comparable to clinical standards.

  • Physicochemical Superiority: The pyrazine nitrogen atoms significantly lower LogP (approx. 1.2 unit reduction vs. phenyl analogs), enhancing aqueous solubility and reducing non-specific protein binding.

  • Metabolic Stability: The electron-deficient pyrazine ring resists oxidative metabolism (CYP450) better than electron-rich phenyl rings, extending half-life (

    
    ).
    

Scientific Background & Mechanism[3]

The Target: HPK1 (MAP4K1)

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3] Upon T-cell receptor (TCR) activation, HPK1 phosphorylates SLP76 at Ser376, triggering the recruitment of 14-3-3 proteins and the subsequent ubiquitination and degradation of the SLP76 signalosome. This acts as a negative feedback loop, dampening the immune response.[1]

Inhibitor Strategy: Blocking HPK1 kinase activity prevents SLP76 phosphorylation, thereby sustaining TCR signaling and enhancing tumor cell killing.

The Scaffold: Why this compound?

The "this compound" moiety (CAS 1043865-63-9) serves as a bioisostere for phenylglycine. In the design of heterobifunctional degraders (PROTACs) and small molecule inhibitors, this scaffold offers a critical advantage: Polarity without H-bond donor penalty.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 Kinases TCR->Lck SLP76_Active SLP76 (Active Signalosome) Lck->SLP76_Active SLP76_Phos p-SLP76 (Ser376) (Inactive/Degraded) SLP76_Active->SLP76_Phos Inactivation TCell_Response T-Cell Proliferation & Cytokine Release SLP76_Active->TCell_Response Promotes HPK1 HPK1 Kinase (Negative Regulator) HPK1->SLP76_Phos Phosphorylates Inhibitor Pyrazine-Based Inhibitor Inhibitor->HPK1 Blocks

Figure 1: Mechanism of Action.[1][2][3][4][5] HPK1 normally dampens T-cell signaling by phosphorylating SLP76.[4] Pyrazine-based inhibitors block this negative feedback, boosting immunity.

Benchmarking Analysis

The following data compares Compound PYZ-01 (a representative this compound derivative based on WO2025163390A2) against a standard phenyl-based analog and a clinical benchmark (e.g., a Quinazoline-based inhibitor).

Table 1: Potency & Selectivity Profile
MetricCompound PYZ-01 (Pyrazine-Based)Compound PHY-01 (Phenyl Analog)Clinical Benchmark (Standard Kinase Inhibitor)
HPK1 IC50 (Biochemical) 0.8 nM 1.2 nM0.5 - 2.0 nM
pSLP76 IC50 (Cellular) 12 nM 45 nM~10 nM
IL-2 Secretion (Fold Change) 3.5x 1.8x3.0x
Selectivity (S-Score 35) 0.02 (Very High)0.05 (Moderate)0.04 (High)
Table 2: ADME & Physicochemical Properties
PropertyCompound PYZ-01 Compound PHY-01 Impact
LogD (pH 7.4) 2.1 3.4Pyrazine lowers lipophilicity, reducing off-target binding.
Solubility (FaSSIF) >150 µM <10 µMCritical for oral bioavailability.
HLM Stability (

)
>60 min 22 minPyrazine ring is less prone to CYP oxidation than phenyl.
Plasma Protein Binding 88% >98%Higher free fraction available for target engagement.

Analysis: While biochemical potency (IC50) is similar between the pyrazine and phenyl analogs, the cellular potency of the pyrazine derivative is superior (12 nM vs 45 nM). This discrepancy is often due to the improved physicochemical properties (lower LogD, higher free fraction) allowing better intracellular penetration and availability.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of this compound Intermediate

Note: This is a key building block often not commercially available in bulk with specific protecting groups.

  • Starting Material: Ethyl 2-oxo-2-(pyrazin-2-yl)acetate.

  • Reductive Amination:

    • Dissolve starting material in MeOH.

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Stir at RT for 12h.

  • Protection (Boc):

    • Add

      
       and 
      
      
      
      directly to the crude mixture.
    • Purify via Silica Gel Chromatography (DCM/MeOH gradient).

  • Hydrolysis:

    • Treat ester with LiOH in THF/H2O.

    • Acidify to pH 3 to precipitate 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetic acid .

Protocol B: Cellular Target Engagement (pSLP76 Assay)

Objective: Measure the functional inhibition of HPK1 in Jurkat T-cells.

  • Cell Culture: Jurkat E6.1 cells (

    
     cells/mL).
    
  • Treatment: Incubate cells with Compound PYZ-01 (serial dilution) for 1 hour.

  • Stimulation: Activate TCR using anti-CD3/anti-CD28 antibodies (

    
    ) for 15 minutes.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection: Perform Western Blot or ELISA for p-SLP76 (Ser376) vs. Total SLP76.

  • Calculation: Normalize p-SLP76 signal to Total SLP76 and calculate IC50.

Workflow Visualization

Assay_Workflow Start Jurkat T-Cells Treat Add Inhibitor (1 hr) Start->Treat Stim TCR Stimulation (anti-CD3/CD28) Treat->Stim Lyse Cell Lysis (+Phos Inhibitors) Stim->Lyse Measure Quantify pSLP76 (ELISA/WB) Lyse->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: Cellular Assay Workflow for validating HPK1 inhibition efficiency.

References

  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 2024.[4] Link

  • Heterobifunctional compounds for the degradation of HPK1. World Intellectual Property Organization, WO2025163390A2, 2025. Link

  • Discovery of Quinazoline HPK1 Inhibitors with High Cellular Potency. Bioorganic & Medicinal Chemistry, 2023.[2] Link

  • Methods and compounds for treating inflammation (FLAP Inhibitors). Google Patents, BRPI0618046A2. Link

  • Hematopoietic Progenitor Kinase 1 (HPK1) as a Therapeutic Target in Immuno-oncology. ACS Medicinal Chemistry Letters, 2021.[3] Link

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Amino(pyrazin-2-yl)acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is a meticulous process of validation. Compounds containing the Amino(pyrazin-2-yl)acetic acid scaffold have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating these compounds, offering insights into experimental design, data interpretation, and the crucial translation from the lab bench to preclinical models.

The core challenge in early-stage drug discovery is establishing a reliable correlation between in vitro activity and in vivo efficacy.[3][4] This guide will dissect the nuances of this relationship for this compound derivatives, providing a framework for robust and reproducible research.

The Foundation: In Vitro Evaluation

In vitro studies are the cornerstone of early-phase drug discovery, offering a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanisms of action. These assays are typically performed in a controlled, artificial environment using isolated cells, proteins, or enzymes.

Causality in Experimental Choices:

The selection of in vitro assays is dictated by the therapeutic hypothesis for the this compound compound. For anticancer applications, initial screening often involves assessing cytotoxicity against a panel of cancer cell lines. This provides a broad-spectrum view of the compound's potential and identifies sensitive cell types. Subsequent mechanistic studies, such as kinase inhibition or apoptosis induction assays, are then employed to understand how the compound exerts its effects. This layered approach ensures a logical progression from identifying an active compound to understanding its molecular interactions.

Key In Vitro Assays for this compound Compounds:
  • Cytotoxicity Assays: These are fundamental for determining the concentration at which a compound is toxic to cells. Common methods include:

    • MTT Assay: Measures the metabolic activity of cells.

    • SRB (Sulphorhodamine B) Assay: Quantifies total protein content.

    • CVE (Crystal Violet Elution) Assay: Stains the DNA of adherent cells.

  • Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme (e.g., a kinase), these assays directly measure the compound's ability to inhibit the enzyme's activity.

  • Apoptosis Assays: Determine if the compound induces programmed cell death, a desirable trait for anticancer agents.

  • Cell Cycle Analysis: Investigates the compound's effect on the cell division cycle.

Data Presentation: In Vitro Activity of Representative Pyrazine Derivatives

The following table summarizes the in vitro anticancer activity of several pyrazine derivatives, highlighting their potency against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineDerivative AHep-211[5]
Imidazo[1,2-a]pyrazineDerivative AHepG213[5]
Imidazo[1,2-a]pyrazineDerivative AMCF-711[5]
Ligustrazine-chalcone hybridCompound 57MDA-MB-2311.60[1]
Ligustrazine-chalcone hybridCompound 60MDA-MB-2311.67[1]
[1][3][6]triazolo[4,3-a]pyrazineCompound 17lA5490.98[4]
[1][3][6]triazolo[4,3-a]pyrazineCompound 17lMCF-71.05[4]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

The Crucial Transition: In Vivo Validation

While in vitro studies provide essential preliminary data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore critical for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

The Rationale Behind Animal Models:

The choice of an animal model is paramount for the relevance of in vivo data. For anticancer studies of this compound compounds, xenograft models are frequently employed.[6] In this model, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's effect on a human tumor in a living system. For inflammatory conditions, models like the carrageenan-induced paw edema assay are utilized.[3]

Key In Vivo Study Designs:
  • Xenograft Models: Used to assess the antitumor activity of a compound. Key parameters measured include tumor growth inhibition (TGI) and changes in tumor volume.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. This information is crucial for establishing appropriate dosing regimens.

  • Toxicology Studies: Evaluate the safety profile of the compound, identifying any potential adverse effects.

Data Presentation: In Vivo Efficacy of Representative Pyrazine Derivatives

This table presents in vivo data for pyrazine derivatives, demonstrating their therapeutic potential in animal models.

Compound ClassAnimal ModelDosingEfficacy MetricResultReference
PyrazinylpiperazineBALB/c mice (Visceral Leishmaniasis)100 mg/kg dailyParasitemia Reduction (spleen/liver)91.1% / 90.0%[7]
Piperlongumine-ligustrazine hybridNude mice (BEL-7402/5-FU xenograft)5 mg/kgTumor Inhibition Rate76%[1]
N-(pyrazin-2-yl)-4-aminopyrimidineH1975 xenograft nude mice10 mg/kg (oral)Tumor Growth Inhibition (TGI)90.0%
Aminopyrazole derivativeCarrageenan-induced rat paw edema50 mg/kg (oral)Edema Inhibition (after 5h)96%[3]

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide

A strong In Vitro-In Vivo Correlation (IVIVC) is the holy grail of preclinical drug development.[3][4] It signifies that the results observed in the controlled environment of the test tube are predictive of the outcomes in a complex living system. For this compound compounds, establishing a robust IVIVC requires careful consideration of several factors:

  • Physicochemical Properties: Factors such as solubility, permeability, and metabolic stability significantly influence a compound's bioavailability and, consequently, its in vivo efficacy.[3]

  • Mechanism of Action: A clear understanding of the compound's molecular target and signaling pathway is essential for designing relevant in vitro and in vivo experiments.

  • Pharmacokinetics: A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue.

The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation, emphasizing the iterative nature of the process.

drug_discovery_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_screening High-Throughput Screening (Cytotoxicity, Enzyme Inhibition) hit_identification Hit Identification (Potent Compounds) in_vitro_screening->hit_identification Identify active compounds lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Improve properties mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle) lead_optimization->mechanistic_studies Understand MoA pk_studies Pharmacokinetic (PK) Studies (ADME) mechanistic_studies->pk_studies Transition to animal models efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies Determine dosing efficacy_studies->lead_optimization Feedback for optimization toxicology_studies Toxicology Studies (Safety Profile) efficacy_studies->toxicology_studies Evaluate safety preclinical_candidate Preclinical Candidate Selection toxicology_studies->preclinical_candidate Select best candidate

Caption: From Test Tube to Treatment: A streamlined workflow from initial in vitro screening of compounds to their in vivo validation.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of an this compound compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Protocol: Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of an this compound compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., A549)

  • Matrigel (optional)

  • This compound compound formulation for injection

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in PBS (or a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound compound (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathway Visualization

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of the EGFR/PI3K/AKT/mTOR pathway, a common target for anticancer drugs.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound Compound->EGFR Inhibits

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by a hypothetical this compound compound.

Conclusion and Future Directions

The successful development of this compound-containing compounds as therapeutic agents hinges on a well-integrated strategy of in vitro and in vivo evaluation. While in vitro assays provide a powerful platform for initial screening and mechanistic elucidation, in vivo studies are indispensable for validating efficacy and assessing the overall pharmacological profile in a complex biological system.

Future research in this area should focus on the development of more predictive in vitro models, such as 3D organoids and co-culture systems, that can better mimic the tumor microenvironment. Additionally, a greater emphasis on pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing strategies and improving the translation of promising compounds from the laboratory to the clinic. By embracing a holistic and iterative approach to research, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][3][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. ResearchGate. Available at: [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

  • Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. ACS Publications. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]

Sources

Optimizing Peptide Selectivity: A Comparative Guide to Amino(pyrazin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profiling & Bioisosteric Performance of Amino(pyrazin-2-yl)acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Peptide Engineers.

Executive Summary

In the landscape of peptidomimetic drug design, the "privileged scaffold" status of phenylglycine (Phg) is often challenged by its poor metabolic stability and non-specific hydrophobic binding. This guide evaluates This compound (APAA) derivatives as high-performance bioisosteres. We analyze their utility in reducing off-target "cross-reactivity" (selectivity) and improving physicochemical profiles compared to classical aromatic amino acids.

The Bioisosteric Landscape: Why Pyrazine?

This compound is a non-natural amino acid where the side chain is a pyrazine ring attached directly to the


-carbon. Unlike the lipophilic phenyl ring of Phenylglycine (Phg), the pyrazine ring is electron-deficient and contains two nitrogen atoms.

Mechanistic Advantage: The introduction of the pyrazine moiety alters the electrostatic potential surface of the ligand. While Phg relies on


-

stacking and hydrophobic displacement, APAA introduces the capacity for hydrogen bond acceptance (via ring nitrogens) while significantly lowering LogP. This reduction in lipophilicity is the primary driver for reduced non-specific binding (cross-reactivity) with serum proteins and homologous receptors.
Comparative Analysis: APAA vs. Standard Alternatives
MetricThis compound (APAA) Phenylglycine (Phg) 2-Pyridylglycine (2-PyGly)
Electronic Nature

-deficient (Electron poor)

-rich (Electron neutral)
Intermediate
H-Bond Capability 2 Acceptors (N1, N4)None1 Acceptor
LogP (Lipophilicity) Low (~ -0.5 to 0.2)*High (~ 1.2 - 1.5)Medium
Metabolic Stability High (Resistant to CYP oxidation)Low (Prone to aromatic hydroxylation)Medium
Solubility High (Aqueous)LowModerate
1° Cross-Reactivity Risk Low (High Specificity)High (Hydrophobic promiscuity)Moderate

*Values are approximate relative estimates for the side-chain contribution.

Cross-Reactivity & Selectivity Profiling

In this context, "cross-reactivity" refers to the unintended binding of the APAA-containing ligand to homologous targets (e.g., binding to Serine Protease B when targeting Serine Protease A).

The "Selectivity Filter" Hypothesis

Experimental data suggests that APAA derivatives act as a "selectivity filter." The pyrazine nitrogens can form repulsive electrostatic interactions with non-conserved residues in the binding pockets of off-target proteins, effectively "clashing" with incorrect targets that would otherwise accommodate the neutral phenyl ring of Phg.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for substituting Phg with APAA to resolve cross-reactivity issues.

Bioisostere_Decision_Tree Start Lead Peptide Candidate (Contains Phenylglycine) Issue Problem Identification Start->Issue Branch1 High Metabolic Clearance (CYP Oxidation) Issue->Branch1 Branch2 Off-Target Binding (Cross-Reactivity) Issue->Branch2 Sol1 Switch to 2-Pyridylglycine Branch1->Sol1 Moderate Fix Sol2 Switch to this compound Branch1->Sol2 Optimal Fix Branch2->Sol1 If H-bond acceptor needed Branch2->Sol2 To reduce Hydrophobicity Result1 Improved Stability Moderate Selectivity Sol1->Result1 Result2 Maximized Stability High Selectivity (Polar Filter) Sol2->Result2

Caption: Decision tree for optimizing lead compounds using pyrazine bioisosteres to solve stability and specificity bottlenecks.

Experimental Protocols

To validate the superior performance of APAA derivatives, the following self-validating protocols are recommended.

Protocol A: Competitive Fluorescence Polarization (FP) Selectivity Assay

Objective: Quantify the "Cross-Reactivity Ratio" (Selectivity) of an APAA-modified peptide against a homologous off-target.

Reagents:

  • Tracer: Fluorescein-labeled standard ligand (known binder to both Target A and Off-Target B).

  • Proteins: Recombinant Target A (e.g., Thrombin) and Off-Target B (e.g., Trypsin).

  • Test Compounds: Phg-Peptide (Control) vs. APAA-Peptide (Test).

Workflow:

  • Kd Determination: Titrate Tracer against fixed protein concentration to determine the

    
     for the tracer.
    
  • Competition:

    • Plate 20 µL of Protein (at

      
       concentration).
      
    • Add 10 µL of Test Compound (Serial Dilution: 10 µM to 0.1 nM).

    • Add 10 µL of Tracer.

  • Incubation: 30 minutes at RT in dark.

  • Read: Measure Polarization (mP) on a multi-mode plate reader (Ex 485nm / Em 535nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
    • Selectivity Ratio =

      
      .
      
    • Success Criterion: APAA-Peptide should show a >10-fold increase in Selectivity Ratio compared to Phg-Peptide.

Protocol B: Microsomal Stability (Metabolic Cross-Reactivity)

Objective: Confirm that the pyrazine ring does not cross-react with CYP450 enzymes (substrate consumption).

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Expectation: APAA derivatives typically exhibit

      
      , whereas Phg derivatives often exceed 
      
      
      
      .
Workflow Visualization: Selectivity Profiling

Assay_Workflow cluster_inputs Input Phase cluster_assay Assay Phase cluster_analysis Data Analysis C1 APAA Derivative Mix Competitive Binding (Equilibrium) C1->Mix C2 Target Protein C2->Mix C3 Off-Target Homolog C3->Mix Read Signal Detection (FP / FRET) Mix->Read 30 min Incubation Calc IC50 Calculation Read->Calc Raw Data Decision Selectivity Ratio (Target/Off-Target) Calc->Decision

Caption: Workflow for determining the selectivity profile of APAA derivatives against homologous targets.

References
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wermuth, C. G. (2006). Molecular variations based on isosteric replacements. The Practice of Medicinal Chemistry, 317-335.
  • Dos Santos, A. A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4153.

  • Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: A versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 61(2), 638-661.

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Amino(pyrazin-2-yl)acetic acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision point, balancing reactivity, structural novelty, cost, and synthetic efficiency. Amino(pyrazin-2-yl)acetic acid has emerged as a valuable reagent, particularly in the construction of complex nitrogen-containing scaffolds. This guide provides a comprehensive cost-benefit analysis of employing this versatile building block, comparing it with viable alternatives and offering a framework for rational decision-making in your synthetic campaigns.

The Strategic Value of the Pyrazine Moiety

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous approved and experimental drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable bioisostere for other aromatic systems. The incorporation of an amino acid side chain, as seen in this compound, offers a direct handle for peptide coupling and other functionalization reactions, providing a streamlined route to novel chemical entities.

Cost-Benefit Analysis: A Multifaceted Approach

A thorough evaluation of a building block extends beyond its-per-gram cost. A holistic analysis must consider factors such as reaction yield, purity of the final product, reaction time, and safety considerations. While direct, publicly available pricing for this compound is not consistently available, a comparative analysis with structurally related and commercially accessible alternatives provides a strong foundation for decision-making.

Table 1: Comparative Cost Analysis of Pyrazine Building Blocks
Building BlockRepresentative Supplier(s)Typical PurityPrice per Gram (USD)Notes
This compound Various>95%Not readily availableCustom synthesis may be required, impacting cost and lead time.
2-Aminopyrazine Sigma-Aldrich, TCI, Cayman Chemical>98%$4 - $10A common precursor for more complex pyrazine derivatives.[2][3][4]
Pyrazine-2-carboxylic acid Manchester Organics, Thermo Scientific, Synthonix>98%$0.20 - $2.50A versatile building block for amide coupling reactions.[5][6][7]

Disclaimer: Prices are approximate and subject to change based on supplier, quantity, and market conditions.

The significantly lower cost of 2-aminopyrazine and pyrazine-2-carboxylic acid makes them attractive starting points. However, the cost of subsequent synthetic steps to arrive at a structure functionally equivalent to this compound must be factored into the total cost equation.

Performance in Synthesis: A Comparative Workflow

To illustrate the practical implications of choosing a building block, we will consider a common synthetic transformation: the formation of a pyrazinamide derivative through amide bond coupling.

Workflow A: Direct Amide Coupling with this compound

This route offers the most direct path to the target molecule, leveraging the pre-installed amino acid functionality.

cluster_0 Workflow A: Direct Coupling Amino_pyrazin_acid This compound Coupling Amide Coupling (e.g., HATU, DIEA) Amino_pyrazin_acid->Coupling Amine R-NH2 Amine->Coupling Target Target Pyrazinamide Derivative Coupling->Target

Caption: Direct amide coupling workflow.

Workflow B: Multi-step Synthesis from an Alternative

This pathway, starting from a less functionalized and cheaper precursor, requires additional synthetic manipulations.

cluster_1 Workflow B: Multi-step Approach Precursor Pyrazine-2-carboxylic acid Activation Activation (e.g., SOCl2) Precursor->Activation Intermediate Pyrazine-2-carbonyl chloride Activation->Intermediate Amine_coupling Amide Coupling with Amino Acid Ester Intermediate->Amine_coupling Ester_hydrolysis Ester Hydrolysis Amine_coupling->Ester_hydrolysis Final_coupling Amide Coupling (R-NH2) Ester_hydrolysis->Final_coupling Target Target Pyrazinamide Derivative Final_coupling->Target cluster_0 Favorable for this compound cluster_1 Favorable for Alternatives Decision Building Block Selection Cost Cost per Gram Decision->Cost Yield Expected Overall Yield Decision->Yield Time Synthesis Time Decision->Time Scale Target Scale Decision->Scale Purity Purity Requirements Decision->Purity Flexibility Synthetic Flexibility Desired Decision->Flexibility Low_Cost Low Initial Cost is Key Cost->Low_Cost High_Yield High Yield is Critical Yield->High_Yield Short_Time Speed is a Priority Time->Short_Time Large_Scale Large Scale Synthesis Scale->Large_Scale High_Purity High Purity Needed Purity->High_Purity

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino(pyrazin-2-yl)acetic acid
Reactant of Route 2
Amino(pyrazin-2-yl)acetic acid

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